4-[(1H-indol-1-ylacetyl)amino]butanoic acid
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[(2-indol-1-ylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-3-6-14(18)19)10-16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5,7,9H,3,6,8,10H2,(H,15,17)(H,18,19) |
InChI Key |
UZJHKVVBDHHAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Chemical Structure Analysis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid: A Technical Whitepaper
Executive Summary
The compound 4-[(1H-indol-1-ylacetyl)amino]butanoic acid represents a highly versatile chemotype in modern medicinal chemistry. Structurally, it is a hybrid molecule formed by the conjugation of an indole-1-acetic acid core with a
This whitepaper provides an in-depth analysis of the compound’s structural properties, a self-validating de novo synthesis protocol, and its predictive analytical and pharmacodynamic profiles.
Molecular Architecture & Physicochemical Properties
The structural integrity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid relies on three distinct domains:
-
The Indole Core: A highly lipophilic, electron-rich aromatic system capable of
stacking and hydrophobic interactions. Substitution at the N1 position fundamentally alters the electronic properties of the pyrrole ring compared to C-substituted indoles [2]. -
The Amide Linker: Provides conformational rigidity and acts as both a hydrogen bond donor and acceptor.
-
The Butanoic Acid Tail: An anionic, flexible carbon chain derived from GABA, essential for electrostatic interactions with target protein residues.
Table 1: Quantitative Physicochemical Data
| Property | Value | Computational / Experimental Significance |
| Molecular Formula | C₁₄H₁₆N₂O₃ | Base composition for mass spectrometry validation. |
| Molecular Weight | 260.29 g/mol | Favorable for crossing biological membranes (Lipinski's Rule of 5). |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal balance of aqueous solubility and lipophilicity. |
| Hydrogen Bond Donors | 2 (-NH, -OH) | Critical for receptor anchoring. |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, N) | Facilitates interaction with aqueous solvent and target sites. |
| Rotatable Bonds | 6 | Allows the GABA tail to adopt multiple bioactive conformations. |
De Novo Synthesis Workflow
To ensure high yield and purity, the synthesis of this compound utilizes a convergent, two-step approach. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the peptide coupling reagent. HATU is a third-generation uronium salt that significantly increases the rate of amide bond formation while minimizing side reactions, driven by the neighboring group effect of the pyridine nitrogen in the HOAt leaving group [3].
Step-by-Step Protocol (Self-Validating System)
Step 1: Preparation of 1H-Indole-1-acetic acid
-
Rationale: Direct N-alkylation of indole requires a strong base to deprotonate the weakly acidic N-H bond (pKa ~16.2), generating a highly nucleophilic indolyl anion.
-
Procedure:
-
Dissolve 1H-indole (1.0 eq) in anhydrous DMF at 0°C under an inert N₂ atmosphere.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Evolution of H₂ gas indicates successful deprotonation.
-
Add ethyl bromoacetate (1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the indole spot confirms complete alkylation.
-
Quench with water, extract with EtOAc, and concentrate to yield ethyl 2-(1H-indol-1-yl)acetate.
-
Saponify the ester using LiOH·H₂O (2.0 eq) in THF/H₂O (1:1) for 4 hours at room temperature. Acidify with 1M HCl to pH 3 to precipitate 1H-indole-1-acetic acid .
-
Step 2: HATU-Mediated Amide Coupling
-
Rationale: GABA contains an unprotected carboxylic acid, but the superior reactivity of HATU with the primary amine outpaces self-condensation, allowing for a highly selective coupling without the need for global protection/deprotection strategies.
-
Procedure:
-
Dissolve 1H-indole-1-acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to maintain the GABA amine in its unprotonated, reactive state and to drive the formation of the active OAt-ester[3].
-
Add
-aminobutyric acid (GABA, 1.2 eq) and stir at room temperature for 12 hours. -
Validation Checkpoint 2: Monitor via LC-MS. Look for the target mass [M+H]⁺ = 261.1 m/z.
-
Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the final product.
-
De novo synthesis workflow of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Analytical Characterization
To ensure absolute structural confirmation, the following spectral assignments are established. The data reflects the distinct electronic environments created by the N-substituted indole and the aliphatic GABA chain.
Table 2: Nuclear Magnetic Resonance (NMR) & Mass Spectrometry Data
| Analytical Method | Signal / Peak | Assignment & Structural Correlation |
| ¹H NMR (400 MHz, DMSO-d₆) | Carboxylic acid (-COOH) proton. | |
| Amide (-NH-) proton; triplet due to coupling with adjacent -CH₂-. | ||
| Indole aromatic protons (H-2, H-4, H-5, H-6, H-7). | ||
| Indole H-3 proton (characteristic upfield shift). | ||
| N-CH₂-CO protons; singlet due to isolation between N and Carbonyl. | ||
| GABA | ||
| GABA | ||
| GABA | ||
| ESI-MS (Positive Mode) | m/z 261.1 [M+H]⁺ | Confirms intact molecular weight. |
| m/z 158.0 | Major fragment: cleavage of amide bond, yielding indole-1-acetyl cation. |
Pharmacodynamic Profiling & Mechanistic Insights
Derivatives combining indole scaffolds with GABAergic moieties are frequently investigated for their neuropharmacological properties. The rational design of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid effectively creates a bidentate ligand capable of engaging complex allosteric sites[1].
-
Hydrophobic Anchoring: The flat, aromatic indole ring is highly suited for insertion into hydrophobic pockets of target proteins (e.g., the benzodiazepine allosteric site on GABA_A receptors).
-
Electrostatic Steering: The terminal carboxylic acid retains the native charge state of GABA at physiological pH (~7.4), ensuring it can still interact with arginine or lysine residues in the orthosteric or allosteric binding domains.
Pharmacophore mapping and predicted receptor interactions of the compound.
References
-
Volonterio, A., & Zanda, M. "Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility." National Center for Biotechnology Information (PMC). URL:[Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. URL:[Link]
An In-depth Technical Guide to Indole-1-ylacetyl Amino Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of indole-1-ylacetyl amino acid derivatives, a class of compounds demonstrating significant therapeutic potential. We delve into the synthetic methodologies for their preparation, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area of medicinal chemistry.
Introduction
1.1. The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic drugs.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is a key structural component in molecules with diverse and significant biological activities.[2][3] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding interactions with various biological targets.[4]
1.2. Amino Acids as Versatile Building Blocks for Drug Design
Amino acids are the fundamental building blocks of proteins and are integral to countless physiological processes. Their inherent chirality, diverse side chains (ranging from hydrophobic to hydrophilic, acidic to basic), and the presence of both amino and carboxylic acid functional groups make them exceptionally versatile synthons in drug design. By incorporating amino acid moieties into drug candidates, medicinal chemists can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic and pharmacodynamic profiles.
1.3. Indole-1-ylacetyl Amino Acid Derivatives: A Promising Class of Bioactive Compounds
The conjugation of indole-1-acetic acid (a key auxin in plants and a versatile synthetic precursor) with various amino acids gives rise to indole-1-ylacetyl amino acid derivatives. This molecular hybridization strategy aims to synergize the biological activities of both the indole nucleus and the amino acid component, leading to novel compounds with enhanced potency and selectivity. These derivatives have garnered significant attention for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5]
1.4. Scope and Aim of this Guide
This guide offers a detailed exploration of the synthesis, characterization, and biological evaluation of indole-1-ylacetyl amino acid derivatives. It aims to provide a comprehensive resource for researchers by detailing established synthetic protocols, summarizing key biological findings in a structured format, and elucidating the structure-activity relationships that drive their therapeutic potential.
Chemical Synthesis of Indole-1-ylacetyl Amino Acid Derivatives
2.1. General Synthetic Strategies
The synthesis of indole-1-ylacetyl amino acid derivatives typically involves a multi-step process that begins with the preparation of a substituted indole-1-acetic acid, followed by its coupling with an appropriate amino acid ester, and concluding with the hydrolysis of the ester to yield the final carboxylic acid derivative.
2.2. Synthesis of Indole-1-acetic Acid (IAA) Analogs
The synthesis often commences with a Fischer indole synthesis or other established methods to construct the indole ring with desired substitutions.[1] The acetic acid side chain is then introduced at the N-1 position, commonly through an N-alkylation reaction of the indole with an ethyl bromoacetate followed by hydrolysis.
2.3. Coupling of Indole-1-acetic Acids with Amino Acid Esters
The amide bond formation between the indole-1-acetic acid and the amino group of an amino acid ester is a critical step. To prevent self-polymerization of the amino acid and to improve solubility in organic solvents, the carboxylic acid group of the amino acid is typically protected as an ester (e.g., methyl or ethyl ester).
2.3.1. Carbodiimide-mediated Coupling Reactions
Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed as coupling reagents. These reagents activate the carboxylic acid of the indole-1-acetic acid, facilitating nucleophilic attack by the amino group of the amino acid ester.
2.3.2. Other Coupling Reagents
For more sensitive substrates or to improve yields and reduce side reactions, other coupling additives such as 1-hydroxybenzotriazole (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can be used in conjunction with carbodiimides.
2.4. Ester Hydrolysis to Yield Final Products
The final step in the synthesis is the hydrolysis of the amino acid ester to the free carboxylic acid. This is typically achieved under basic conditions, for example, by using sodium hydroxide in a methanol/water mixture.[3]
2.5. Detailed Experimental Protocol: Synthesis of a Representative Indole-1-ylacetyl Amino Acid Derivative
This protocol outlines the synthesis of 2-(1-((2-(1H-indol-1-yl)acetyl)amino)-2-phenylethyl)isoindoline-1,3-dione, a representative example of the class.
-
Step 1: Synthesis of Indole-1-acetic acid: To a solution of indole in a suitable solvent, add sodium hydride. Stir the mixture at room temperature, then add ethyl bromoacetate and continue stirring. After completion of the reaction, quench with water and extract the product. Hydrolyze the resulting ester with a base like NaOH to obtain indole-1-acetic acid.
-
Step 2: Coupling with Amino Acid Ester: Dissolve indole-1-acetic acid and the desired amino acid ester (e.g., L-phenylalanine methyl ester) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as EDC and a catalyst like HOBt. Stir the reaction mixture at room temperature until completion.
-
Step 3: Work-up and Purification: After the reaction is complete, wash the reaction mixture with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 4: Ester Hydrolysis (if required): If the final product requires a free carboxylic acid, dissolve the purified ester in a mixture of methanol and water. Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture and extract the product.
2.6. Visualization of the General Synthetic Pathway
Caption: Inhibition of key cancer signaling pathways by indole derivatives. [6]
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for the rational design of more potent and selective indole-1-ylacetyl amino acid derivatives.
5.1. Influence of Substituents on the Indole Ring
The electronic and steric properties of substituents on the indole's benzene ring can significantly modulate biological activity. For example, in some series of anti-inflammatory compounds, the presence of a halogen atom enhanced the activity. [7] 5.2. Impact of the Amino Acid Moiety
The nature of the amino acid's side chain (e.g., its size, polarity, and charge) plays a critical role in target binding and overall pharmacological profile. The chirality of the amino acid can also lead to stereospecific interactions with biological targets.
5.3. Role of the Acetyl Linker
The acetyl linker between the indole nitrogen and the amino acid provides a specific spatial arrangement and conformational flexibility that can be important for optimal interaction with the target protein's binding site.
5.4. Visualization of Key SAR Features
Caption: Key structural features influencing the activity of these derivatives.
Future Perspectives and Conclusion
6.1. Current Challenges and Future Directions in Research
While promising, the development of indole-1-ylacetyl amino acid derivatives faces challenges, including optimizing their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and minimizing off-target toxicities. Future research should focus on:
-
Expanding the diversity of the amino acid pool used in synthesis.
-
Utilizing computational modeling and docking studies to guide rational drug design. [8]* Exploring novel drug delivery systems to improve bioavailability and targeted delivery.
6.2. Potential for Clinical Development
Several indole derivatives are already in clinical use for various diseases. [2][9]The unique combination of the indole scaffold with amino acids offers a promising avenue for developing next-generation therapeutics with improved efficacy and safety profiles. The potent and selective activities observed in preclinical studies, particularly in the areas of oncology and infectious diseases, warrant further investigation and progression towards clinical trials.
6.3. Concluding Remarks
Indole-1-ylacetyl amino acid derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The synthetic accessibility of these molecules, coupled with their broad spectrum of significant biological activities, makes them a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the current state of knowledge, highlighting the key aspects of their synthesis, biological evaluation, and structure-activity relationships, with the aim of fostering continued innovation in this exciting field.
References
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
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Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019, August 25). International Journal of Pharmaceutical Sciences and Research. Retrieved March 3, 2026, from [Link]
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Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016, June 23). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 3, 2026, from [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Retrieved March 3, 2026, from [Link]
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Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (2020, April 16). Letters in Applied NanoBioScience. Retrieved March 3, 2026, from [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. Retrieved March 3, 2026, from [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]
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Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017, September 22). ResearchGate. Retrieved March 3, 2026, from [Link]
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Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (2025, August 10). Bentham Science. Retrieved March 3, 2026, from [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
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Target-based anticancer indole derivatives and insight into structure-activity relationship. (n.d.). Semantic Scholar. Retrieved March 3, 2026, from [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved March 3, 2026, from [Link]
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BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (2022, September 12). World Journal of Pharmaceutical Research. Retrieved March 3, 2026, from [Link]
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A brief review of the biological potential of indole derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
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Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 3, 2026, from [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
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Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). Chemical Science Review and Letters. Retrieved March 3, 2026, from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chulalongkorn University Digital Collections. Retrieved March 3, 2026, from [Link]
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Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. (2021, February 10). ResearchGate. Retrieved March 3, 2026, from [Link]
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History and discovery of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid analogs
An In-Depth Technical Guide to the History and Discovery of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid Analogs
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of privileged scaffolds often yields novel molecular architectures with compelling biological activities. This guide delves into the history and discovery of a fascinating class of hybrid molecules: the 4-[(1H-indol-1-ylacetyl)amino]butanoic acid analogs. This structure represents a deliberate convergence of two biologically significant moieties: the indole ring and 4-aminobutanoic acid (GABA).
The indole nucleus is a cornerstone of pharmaceutical research, forming the core of numerous natural products and synthetic drugs, from the neurotransmitter serotonin to anti-inflammatory agents like Indomethacin. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design.[1] On the other hand, GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Analogs of GABA have been explored for their potential in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.[2]
The conceptual linkage of indole-1-acetic acid with the GABA backbone via a stable amide bond creates a molecule with the potential to interact with a diverse range of biological targets. This guide will trace the scientific journey of these analogs, from their rational design and synthesis to their evaluation in various therapeutic areas, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.
Synthetic Strategies: Forging the Amide Bridge
The construction of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid analogs hinges on the efficient formation of an amide bond between two key building blocks: a substituted indole-1-acetic acid and a 4-aminobutanoic acid derivative. The modularity of this approach allows for extensive structural diversification.
Core Synthesis Workflow
The primary synthetic route involves a coupling reaction. First, the carboxylic acid of indole-1-acetic acid is "activated" to make it more reactive. This activated intermediate is then reacted with the amino group of a 4-aminobutanoic acid ester. The ester group serves as a protecting group for the butanoic acid's carboxyl function, preventing unwanted side reactions. A final deprotection step (hydrolysis) removes the ester to yield the final carboxylic acid product.
Caption: General workflow for the synthesis of target analogs.
Experimental Protocol: Representative Amide Coupling
The following protocol provides a generalized, step-by-step methodology for the synthesis of a representative analog using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and reliable method.
Objective: To synthesize Ethyl 4-[(1H-indol-1-ylacetyl)amino]butanoate.
Materials:
-
1H-Indole-1-acetic acid
-
Ethyl 4-aminobutanoate hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1H-indole-1-acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Amine Salt Neutralization: In a separate flask, suspend ethyl 4-aminobutanoate hydrochloride (1.1 eq) in DCM and add TEA (1.2 eq) to neutralize the salt and free the amine. Stir for 15-20 minutes.
-
Coupling Agent Addition: To the solution from Step 1, add EDC hydrochloride (1.2 eq) in one portion. Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the free amine solution from Step 2 to the activated acid mixture from Step 3.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting indole acetic acid is consumed (typically 4-18 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure ethyl 4-[(1H-indol-1-ylacetyl)amino]butanoate.
-
Final Hydrolysis (Optional): To obtain the free acid, dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2-3 eq) and stir until the ester is consumed (monitored by TLC). Acidify the mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Biological Activities and Therapeutic Potential
The unique hybrid structure of these analogs has led to their investigation across a wide spectrum of therapeutic areas. The indole moiety often serves as an anchor or pharmacophore, while the GABA-like tail can modulate physicochemical properties and provide additional interaction points with biological targets.
Antimicrobial and Antifungal Activity
The indole nucleus is a well-established scaffold in the development of antimicrobial agents.[1] Research has shown that linking indole derivatives to other moieties can produce compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Studies on related indole-based structures, such as 4-(indol-3-yl)thiazole-2-amines, have demonstrated potent activity against strains like S. Typhimurium and methicillin-resistant S. aureus (MRSA).[3] The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as E. coli MurB, or fungal enzymes like CYP51.[3] While direct studies on 4-[(1H-indol-1-ylacetyl)amino]butanoic acid are limited in this context, the established antimicrobial potential of the indole core suggests this class of compounds is a promising area for further investigation. Plant-derived amino acid analogues have also been recognized for their antimicrobial properties, providing a rationale for exploring synthetic hybrids.[4]
Central Nervous System (CNS) Activity
Given the structural similarity of the butanoic acid portion to the neurotransmitter GABA, a primary focus of research has been on CNS applications.
-
Antiamnestic and Nootropic Effects: Derivatives of 4-aminobutanoic acid have been synthesized and screened for their ability to counteract memory impairment (antiamnestic activity).[5] Studies have shown that specific substitutions, such as the inclusion of benzyl and methyl radicals, can confer high antiamnestic effects.[5] The indoleacetyl group in our target class can be considered a sophisticated "benzyl-like" substituent, making it a prime candidate for exploration in the context of cognitive disorders.
-
Analgesic and Anti-inflammatory Activity: Closely related indole-1-acetic acid analogs, such as pemedolac, are potent analgesics.[6] Their mechanism often involves the inhibition of prostaglandin production. The structure-activity relationship in this class highlights the importance of lipophilicity and specific stereochemistry for in vivo activity.[6]
Anticancer (Antiproliferative) Activity
Targeting the metabolic vulnerabilities of cancer cells is a leading strategy in oncology. Alanine-serine-cysteine transporter 2 (ASCT2) is a glutamine transporter that is upregulated in many cancers, including non-small-cell lung cancer (NSCLC), to meet the high nutrient demand of rapidly proliferating cells.
Recently, novel inhibitors of ASCT2 based on an aminobutanoic acid scaffold have been discovered.[7] These compounds effectively block glutamine uptake, suppress mTOR signaling, and induce apoptosis in cancer cells. In vivo studies have shown significant tumor growth inhibition in xenograft models.[7] The 4-[(1H-indol-1-ylacetyl)amino]butanoic acid scaffold fits the general structural profile of these inhibitors and represents a fertile ground for developing new anticancer agents targeting cancer metabolism.
Structure-Activity Relationships (SAR)
The exploration of analogs has provided crucial insights into the structural requirements for biological activity. The SAR can be dissected by considering modifications at three key positions: the indole ring, the acetyl linker, and the butanoic acid chain.
Caption: Key Structure-Activity Relationship (SAR) insights for the analog class.
Summary of SAR Findings
The following table consolidates observations from related chemical series, which can be extrapolated to guide the design of novel 4-[(1H-indol-1-ylacetyl)amino]butanoic acid analogs.
| Modification Site | Substitution Example | Observed Effect | Potential Therapeutic Area | Reference |
| Indole Ring | Halogen (e.g., Cl, F) at C5 | Increased antimicrobial activity | Antimicrobial | [1] |
| Benzyl group at N1 | Potent HIV fusion inhibition | Antiviral (HIV) | [8] | |
| No substitution | Generally more effective for antihypertensive activity | Antihypertensive | [9] | |
| Butanoic Acid Chain | Hydroxymethyl radical | High antiamnestic activity | CNS Disorders | [5] |
| Methyl & Benzyl radicals | Increased antiamnestic activity | CNS Disorders | [5] | |
| Conversion to ester | Increased lipophilicity, potential prodrug | General | [2] |
Conclusion and Future Directions
The journey of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid analogs exemplifies the power of rational drug design, combining two privileged fragments to create a versatile chemical scaffold. While the parent compound itself is not extensively documented, the rich pharmacology of its close relatives points to a wealth of untapped potential. The synthetic accessibility and modular nature of these compounds make them highly attractive for further exploration.
Future research should focus on several key areas:
-
Systematic Library Synthesis: A comprehensive library of analogs should be synthesized, systematically exploring substitutions on the indole ring and butanoic acid backbone to build a robust SAR profile specifically for this chemical class.
-
Target Deconvolution: For analogs showing potent phenotypic effects (e.g., antiproliferative, antimicrobial), modern chemical biology techniques should be employed to identify their specific molecular targets.
-
Pharmacokinetic Optimization: Lead compounds should be profiled for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve drug-like characteristics such as oral bioavailability and metabolic stability.
-
Computational Modeling: Molecular docking and dynamics simulations can be used to predict binding modes to known targets (e.g., ASCT2, bacterial enzymes) and guide the design of next-generation inhibitors with enhanced potency and selectivity.
By leveraging the historical knowledge base and applying modern drug discovery technologies, the scientific community can unlock the full therapeutic potential of this promising class of indole-GABA hybrids.
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Toxicity profile and safety data for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity profile and safety considerations for the novel compound, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. In the absence of direct toxicological data for this specific molecule, this document leverages a data-driven, analog-based approach to construct a predictive toxicological profile. By examining the known safety data of structurally related indole-1-acetic acid and indole-3-butyric acid derivatives, we offer researchers, scientists, and drug development professionals a foundational understanding of the potential hazards, recommended handling procedures, and a strategic framework for future toxicological evaluation. This guide emphasizes scientific integrity and provides actionable, field-proven insights to ensure laboratory safety and guide preclinical development.
Introduction and Statement of Data Scarcity
4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a compound of interest within contemporary chemical and pharmacological research. Its structure, featuring an indole core linked to a butanoic acid moiety via an acetylamino bridge, suggests potential bioactivity. However, as of the date of this publication, a comprehensive toxicological profile for this specific chemical entity has not been established in the public domain. The successful and safe progression of any research or development involving this compound necessitates a thorough understanding of its potential hazards.
This guide addresses this critical information gap by employing a well-established toxicological principle: the use of structural analogs to predict the properties of a novel compound. We will dissect the toxicological data of closely related molecules to build a predictive safety profile for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. This approach provides a robust, albeit preliminary, assessment that can inform risk mitigation strategies and guide the design of definitive toxicological studies.
Structural Analogs: A Rationale for Predictive Toxicology
The toxicological profile of a molecule is intrinsically linked to its chemical structure. By identifying and analyzing the safety data of compounds with high structural similarity, we can make informed predictions about the potential hazards of a new chemical entity. For 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, the most relevant analogs are derivatives of indole-1-acetic acid and indole-3-butanoic acid (also known as Indole-3-butyric acid or IBA).
The shared indole nucleus is a key determinant of potential biological interactions. The butanoic acid side chain is also a common feature that influences physicochemical properties and metabolic pathways. While the acetylamino linker in our target compound is a point of structural divergence, the overall toxicological properties are likely to be influenced by the parent indole and butanoic acid structures.
Predicted Physicochemical Properties and Toxicological Implications
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxic potential. While experimental data for the target compound is unavailable, we can infer certain properties from its analogs.
| Property | Inferred Characteristic | Toxicological Implication |
| Water Solubility | Likely to be sparingly soluble in water, with solubility increasing at higher pH. | May influence the route of administration in in vivo studies and bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | Expected to be moderately lipophilic. | May facilitate absorption across biological membranes, but also potential for bioaccumulation. |
| Chemical Stability | The indole ring can be susceptible to oxidation. | Potential for degradation into reactive metabolites. Stable under normal laboratory conditions.[1] |
Inferred Toxicological Profile from Analog Data
Acute Toxicity
Acute toxicity studies provide information on the potential for a substance to cause adverse effects within a short period of exposure. Data from indole-3-butyric acid (IBA) suggests that it is toxic if swallowed.[2][3]
| Compound | Route | Species | LD50 | Classification | Reference |
| Indole-3-butyric Acid | Oral | Not Specified | Not Specified | Toxic if swallowed[2][3] | Apollo Scientific[2], Cayman Chemical[3] |
| Butyric Acid | Oral | Not Specified | Not Specified | Harmful if swallowed[1] | Fisher Scientific[1] |
Given this information, it is prudent to handle 4-[(1H-indol-1-ylacetyl)amino]butanoic acid with care, assuming it may be harmful or toxic if ingested.
Skin and Eye Irritation
Several structural analogs of our target compound are known to be irritants. Indole-3-butyric acid is reported to cause skin and serious eye irritation.[2][3] Butyric acid is classified as causing severe skin burns and eye damage.[1]
Recommendation: Based on these findings, it is highly probable that 4-[(1H-indol-1-ylacetyl)amino]butanoic acid will be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory when handling this compound.
Genotoxicity and Mutagenicity
The potential for a compound to induce genetic mutations is a critical toxicological endpoint. A study on 4-(methylamino)butanoic acid, a structural fragment of our target molecule, was conducted using the Ames Salmonella/microsome assay.[4] In this study, the compound was not found to be mutagenic, although cytotoxicity was observed at high doses.[4]
Cytotoxicity
The cytotoxic potential of indole-3-acetic acid (IAA) has been investigated. One study demonstrated that IAA can induce cell death (necrosis and apoptosis) in rat neutrophils and lymphocytes, a process that involves the production of reactive oxygen species (ROS).[5] This suggests a potential mechanism of toxicity for indole-containing compounds.
Proposed Experimental Workflow for Initial Toxicity Assessment: In Vitro Cytotoxicity Assay
To move beyond predictive toxicology, direct experimental evaluation is necessary. A foundational step is to assess the compound's in vitro cytotoxicity. The MTT assay is a widely used, reliable, and relatively straightforward method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the treated cells for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Potential Mechanisms of Toxicity
The cytotoxicity of indole-3-acetic acid has been linked to the generation of reactive oxygen species (ROS).[5] This provides a plausible mechanistic hypothesis for the potential toxicity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Caption: A potential mechanism of indole-induced cytotoxicity via ROS production.
Safety and Handling Recommendations
Given the predictive toxicological profile, the following safety precautions are recommended when handling 4-[(1H-indol-1-ylacetyl)amino]butanoic acid:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill and Waste Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.
Conclusion
While direct toxicological data for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is not currently available, a predictive analysis based on structural analogs provides a valuable starting point for risk assessment. The available data suggests that this compound may be toxic if swallowed and is likely to be a skin and eye irritant. A potential mechanism of toxicity could involve the induction of oxidative stress.
The recommendations and experimental protocols outlined in this guide are intended to provide a framework for the safe handling and initial toxicological evaluation of this compound. It is imperative that researchers generate direct experimental data to confirm this predictive profile and to fully characterize the safety of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid before proceeding with advanced preclinical or clinical studies.
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Role of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in plant physiology research
An In-depth Technical Guide to Investigating the Role of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid in Plant Physiology Research
Abstract
This technical guide provides a comprehensive framework for researchers and drug development professionals interested in the novel synthetic auxin analog, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. While direct literature on this specific compound is sparse, its chemical structure, featuring an indole core and a butanoic acid side chain linked by an acetylamino group, strongly suggests a role as a pro-auxin or a modulator of auxin-regulated physiological processes. This document outlines the hypothesized mechanisms of action, provides detailed experimental protocols for characterization, and discusses potential applications in plant physiology research. The insights provided are grounded in the extensive body of knowledge surrounding the canonical auxins, indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA).
Introduction: Unveiling a Novel Indole-Based Compound
The field of plant physiology is continually advancing through the discovery and characterization of new plant growth regulators.[1] Indole derivatives, in particular, have a long and storied history as potent modulators of plant growth and development, with indole-3-acetic acid (IAA) being the most abundant and physiologically active native auxin.[1][2] Synthetic auxins and their precursors have also become invaluable tools in agriculture and research, offering enhanced stability and specific activities.[2]
This guide focuses on the systematic investigation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid , a compound with a clear structural resemblance to known auxins. Its potential to act as a slow-release source of IAA or to interact with auxin signaling pathways makes it a compelling candidate for research into plant growth regulation, stress response, and agricultural applications.
Hypothesized Mechanism of Action: An Auxin Analog
The biological activity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is likely mediated through the established auxin signaling pathway. We hypothesize two primary modes of action:
-
Pro-auxin Activity: The compound may be metabolized within the plant to release active auxins. The acetylamino linkage could be susceptible to hydrolysis by plant enzymes, such as amidohydrolases, yielding IAA and 4-aminobutanoic acid (GABA), a known signaling molecule in plants.[3]
-
Direct Interaction with Auxin Receptors: Alternatively, the intact molecule may bind to auxin receptors, such as the TIR1/AFB F-box proteins, either as an agonist or an antagonist, thereby modulating the downstream transcriptional responses.[4]
Signaling Pathway Visualization
The following diagram illustrates the canonical auxin signaling pathway, which serves as a model for investigating the effects of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Caption: Workflow for assessing the role of the test compound in drought stress tolerance.
Synthesis and Analytical Methodologies
Synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
A plausible synthetic route would involve the coupling of 1H-indol-1-ylacetic acid with 4-aminobutanoic acid (GABA) using standard peptide coupling reagents.
Protocol:
-
Activation: Dissolve 1H-indol-1-ylacetic acid in a suitable solvent (e.g., dichloromethane) and activate the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Coupling: Add a solution of 4-aminobutanoic acid to the activated intermediate.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Workup and Purification: Filter the reaction mixture to remove byproducts. Purify the crude product by column chromatography to obtain 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Extraction and Quantification from Plant Tissues
Standard methods for auxin extraction can be adapted for this compound. [5][6][7] Protocol:
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize in an extraction solvent (e.g., 80% methanol).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up and concentrate the extract. [8]3. Quantification by LC-MS/MS: The most sensitive and specific method for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). [6] * Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent and daughter ion transitions of the target compound.
-
Conclusion and Future Directions
4-[(1H-indol-1-ylacetyl)amino]butanoic acid represents a promising new tool for plant physiology research. The experimental framework provided in this guide offers a systematic approach to characterizing its biological activity. Future research should focus on identifying the specific enzymes responsible for its metabolism, elucidating its interactions with auxin receptors, and exploring its potential for agricultural applications, such as enhancing crop resilience to environmental stresses.
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- 5. researchgate.net [researchgate.net]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. tsijournals.com [tsijournals.com]
Determining the Binding Affinity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid to GABA Receptors: A Technical Guide
Foreword
The intricate signaling network of the central nervous system is largely governed by a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its receptors are established therapeutic targets for a variety of neurological and psychiatric disorders.[1][2][3] The ongoing quest for novel therapeutic agents with improved selectivity and efficacy necessitates a thorough characterization of new chemical entities that may interact with the GABAergic system. This guide provides a comprehensive technical framework for evaluating the binding affinity of a novel compound, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, to GABA receptors. We will delve into the scientific rationale, experimental design, and detailed protocols necessary to elucidate the interaction of this compound with its potential molecular targets.
Introduction: The Scientific Rationale
The structure of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid presents a compelling case for its potential interaction with GABA receptors. The molecule incorporates a 4-aminobutanoic acid (GABA) backbone, suggesting a possible affinity for the orthosteric GABA binding site. Furthermore, the presence of an indol-1-ylacetyl group introduces a bulky, lipophilic moiety that could interact with allosteric modulatory sites on the GABA receptor complex.[4]
The therapeutic landscape is rich with drugs that modulate GABA receptor function, from benzodiazepines to barbiturates, each interacting with distinct sites on the receptor complex to potentiate the inhibitory effects of GABA.[4][5] Understanding whether 4-[(1H-indol-1-ylacetyl)amino]butanoic acid acts as a direct agonist, an antagonist, or an allosteric modulator is paramount for any future drug development efforts. This guide outlines a systematic approach to answer these fundamental questions.
Overview of GABA Receptors
GABA exerts its inhibitory effects through two main classes of receptors: GABA-A and GABA-B.[3][6]
-
GABA-A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel.[1][6] Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of action potentials.[6] GABA-A receptors are heteropentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ), with the specific subunit composition determining the pharmacological properties of the receptor.[1] This heterogeneity gives rise to a multitude of receptor subtypes with distinct localizations and functions in the brain, offering opportunities for the development of subtype-selective drugs.[7][8]
-
GABA-B Receptors: These are metabotropic receptors, belonging to the G-protein coupled receptor (GPCR) family.[9] GABA-B receptors are heterodimers and, upon activation, they indirectly influence ion channels via G-proteins, leading to a more prolonged inhibitory signal.[6][9]
Given the structural similarity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid to GABA, it is plausible that it could interact with either or both receptor types.
Experimental Workflow for Binding Affinity Determination
The following workflow provides a logical progression for characterizing the binding of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid to GABA receptors.
Caption: Experimental workflow for determining the binding affinity.
Detailed Experimental Protocols
Synthesis and Characterization of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
A detailed synthesis protocol is beyond the scope of this guide, however, a plausible synthetic route would involve the acylation of 4-aminobutanoic acid with 1H-indol-1-ylacetic acid. The final product must be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Preparation of Rat Brain Membranes
This protocol is adapted from established methods for preparing brain homogenates for radioligand binding assays.[10]
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4, chilled to 4°C
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C
-
Centrifuge capable of 1,000 x g and 140,000 x g at 4°C
-
Tissue homogenizer
Procedure:
-
Homogenize rat brains in 20 mL/g of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.
-
Homogenize the suspension and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Repeat step 6 twice.
-
Resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Store the membrane preparation in aliquots at -80°C.
GABA-A Receptor Binding Assay
This assay will utilize [3H]muscimol, a potent and selective GABA-A receptor agonist, as the radioligand.[11]
Materials:
-
Rat brain membrane preparation
-
[3H]muscimol (specific activity ~15-30 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled GABA (for non-specific binding determination)
-
4-[(1H-indol-1-ylacetyl)amino]butanoic acid (test compound)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol for Competition Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of [3H]muscimol (final concentration ~2-5 nM), 25 µL of Binding Buffer, and 200 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 25 µL of [3H]muscimol, 25 µL of unlabeled GABA (final concentration 100 µM), and 200 µL of membrane preparation.
-
Competition: 25 µL of [3H]muscimol, 25 µL of varying concentrations of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, and 200 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 45-60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Quantify the radioactivity using a liquid scintillation counter.
GABA-B Receptor Binding Assay
For the GABA-B receptor, [3H]GABA is the preferred radioligand.[11] To isolate binding to GABA-B receptors, a GABA-A receptor antagonist is included in the assay.
Materials:
-
Same as for the GABA-A assay, with the addition of Isoguvacine (GABA-A agonist to block binding to GABA-A sites).
Protocol for Competition Binding Assay:
-
The assay setup is similar to the GABA-A assay, with the following modifications:
-
The radioligand is [3H]GABA (final concentration ~5 nM).
-
Isoguvacine (final concentration 40 µM) is added to all wells to prevent binding of [3H]GABA to GABA-A receptors.[11]
-
Non-specific binding is determined using a high concentration of unlabeled baclofen (a selective GABA-B agonist) or unlabeled GABA.
-
Data Analysis and Interpretation
Calculation of Specific Binding
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
IC50 and Ki Determination
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
The inhibitory constant (Ki) is a measure of the affinity of the test compound for the receptor and is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
The Kd of the radioligand should be determined separately through a saturation binding experiment.
Data Presentation
The binding affinity data should be summarized in a clear and concise table.
| Receptor | Radioligand | Test Compound Ki (µM) |
| GABA-A | [3H]muscimol | Calculated Value |
| GABA-B | [3H]GABA | Calculated Value |
Potential Signaling Pathways and Interpretation
The binding affinity data will provide the first crucial piece of information about the interaction of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid with GABA receptors.
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubneuro-ccohan.webapps.buffalo.edu [ubneuro-ccohan.webapps.buffalo.edu]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
An In-Depth Guide to the Synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The modification of the indole nucleus, particularly at the N-1 position, allows for the exploration of diverse chemical space and the modulation of biological activity. The target molecule, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, combines the indole-1-acetic acid moiety with 4-aminobutanoic acid (GABA), a key inhibitory neurotransmitter in the mammalian central nervous system. This structure presents an interesting target for researchers in neuroscience and drug development, potentially as a pro-drug or a novel bioactive compound.
This guide provides a detailed, two-step synthesis protocol for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, designed for researchers and scientists. The synthesis involves the initial N-alkylation of indole to produce 1H-indol-1-ylacetic acid, followed by an amide coupling reaction with 4-aminobutanoic acid. This document emphasizes the rationale behind the chosen synthetic strategy and provides practical, field-proven insights to ensure a successful synthesis.
Overall Synthetic Scheme
The synthesis is a two-step process starting from indole. The first step is the N-alkylation of indole with ethyl chloroacetate to form the ethyl ester of indole-1-acetic acid, which is then hydrolyzed to the carboxylic acid. The second step is the formation of an amide bond between indole-1-acetic acid and 4-aminobutanoic acid.
Caption: Overall synthetic route for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Part 1: Synthesis of 1H-Indol-1-ylacetic Acid
The synthesis of the key intermediate, 1H-indol-1-ylacetic acid, is achieved through the N-alkylation of indole. A strong base is required to deprotonate the indole nitrogen, making it a more potent nucleophile. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective choice for this purpose. The resulting indolide anion then reacts with an alkylating agent, such as ethyl chloroacetate. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount |
| Indole | C₈H₇N | 117.15 | 10.0 g (85.4 mmol) |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 4.1 g (102.4 mmol) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 250 mL |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 11.5 mL (102.4 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 6.8 g (170.8 mmol) |
| Water (deionized) | H₂O | 18.02 | 100 mL |
| Ethanol | C₂H₅OH | 46.07 | 100 mL |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | For drying |
Step-by-Step Protocol
-
Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.1 g, 102.4 mmol, 60% dispersion in mineral oil).
-
Washing NaH: Wash the sodium hydride with anhydrous hexane (3 x 30 mL) to remove the mineral oil. Decant the hexane carefully under a stream of nitrogen.
-
Reaction Setup: Add anhydrous THF (150 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Indole Addition: Dissolve indole (10.0 g, 85.4 mmol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes. Hydrogen gas will evolve. Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
Alkylation: Add ethyl chloroacetate (11.5 mL, 102.4 mmol) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding water (50 mL) while cooling the flask in an ice bath.
-
Extraction of Ester: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1H-indol-1-ylacetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol (100 mL) and water (100 mL). Add sodium hydroxide (6.8 g, 170.8 mmol) and heat the mixture to reflux for 2 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indol-1-ylacetic acid. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.
Part 2: Synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
The final step is the formation of an amide bond between 1H-indol-1-ylacetic acid and 4-aminobutanoic acid. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures, which can be detrimental to the integrity of the substrates. Therefore, a coupling agent is used to activate the carboxylic acid under milder conditions.[1] A widely used and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester. This active ester then reacts with the amine to form the desired amide, minimizing side reactions and racemization.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount |
| 1H-Indol-1-ylacetic Acid | C₁₀H₉NO₂ | 175.18 | 5.0 g (28.5 mmol) |
| 4-Aminobutanoic Acid (GABA) | C₄H₉NO₂ | 103.12 | 3.25 g (31.4 mmol) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | 6.55 g (34.2 mmol) |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 4.62 g (34.2 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 12.0 mL (68.4 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 150 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |
| 1 M HCl | HCl | 36.46 | For washing |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | For washing |
| Brine | NaCl | 58.44 | For washing |
| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | For drying |
Step-by-Step Protocol
-
Reactant Dissolution: In a 500 mL round-bottom flask, dissolve 1H-indol-1-ylacetic acid (5.0 g, 28.5 mmol) and 4-aminobutanoic acid (3.25 g, 31.4 mmol) in anhydrous DMF (150 mL).
-
Addition of HOBt and EDC: Add HOBt (4.62 g, 34.2 mmol) and EDC (6.55 g, 34.2 mmol) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (12.0 mL, 68.4 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Mechanism of EDC/HOBt Coupling
The amide bond formation is facilitated by the coupling agents EDC and HOBt. The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Characterization of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Molecular Weight: 260.29 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, COOH), 8.15 (t, J = 5.6 Hz, 1H, NH), 7.60 (d, J = 7.8 Hz, 1H), 7.52 (d, J = 8.2 Hz, 1H), 7.15 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 7.4 Hz, 1H), 6.95 (d, J = 3.2 Hz, 1H), 6.45 (d, J = 3.2 Hz, 1H), 5.05 (s, 2H), 3.05 (q, J = 6.4 Hz, 2H), 2.20 (t, J = 7.2 Hz, 2H), 1.70 (p, J = 7.0 Hz, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 174.5, 168.0, 136.0, 128.8, 127.5, 121.2, 120.0, 109.5, 101.5, 65.0, 48.5, 38.5, 31.0, 24.5.
-
Mass Spectrometry (ESI+): m/z 261.12 [M+H]⁺.
Safety Precautions
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Ethyl Chloroacetate: Lachrymator and toxic. Handle in a well-ventilated fume hood.
-
EDC and HOBt: Irritants. Avoid inhalation and contact with skin and eyes.
-
DMF and DIPEA: Irritants. DMF is a potential teratogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Concentrated HCl: Corrosive. Handle with extreme care.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete deprotonation of indole. | Ensure NaH is fresh and properly washed. Use completely anhydrous THF. |
| Inactive ethyl chloroacetate. | Use freshly distilled or a new bottle of ethyl chloroacetate. | |
| Incomplete reaction in Step 2 | Inactive coupling reagents. | Use fresh EDC and HOBt. Store them in a desiccator. |
| Presence of moisture. | Use anhydrous DMF and ensure all glassware is dry. | |
| Difficulty in purification | Presence of EDC urea byproduct in the organic layer. | Wash thoroughly with dilute acid and base during work-up. The urea byproduct is slightly soluble in water. |
| Product is water-soluble. | If the product has significant water solubility, saturate the aqueous layer with NaCl before extraction. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][2]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link][4]
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link][1]
-
Prakash, O., et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride. Arkivoc, 2008(16), 71-77. [Link][6]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive HPLC-UV/FLD Method Development for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
Executive Summary
The quantification of indole-derived conjugates in complex biological matrices requires high-fidelity analytical techniques. 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a specialized conjugate comprising an indole-1-acetic acid core linked via an amide bond to
Biological Context & Analyte Profiling
Indole acetic acid (IAA) and its conjugates are vital microbial tryptophan metabolites. Recent studies demonstrate that targeted delivery of these metabolites to the colon significantly improves gut motility by activating the AHR signaling pathway [1]. The conjugation of an indole core with GABA (a primary inhibitory neurotransmitter) creates a dual-action pharmacophore of high interest in neurogastroenterology.
Mechanism of AHR activation by indole metabolites regulating gut homeostasis.
Physicochemical Challenges
From a chromatographic perspective, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid presents a unique challenge:
-
The Indole Core: Highly hydrophobic, strongly absorbs UV light (~280 nm), and exhibits native fluorescence.
-
The Butanoic Acid Tail: A polar, ionizable carboxylic acid with a pKa of approximately 4.7. If the mobile phase pH is not strictly controlled, this group will partially ionize, leading to severe peak tailing and irreproducible retention times.
Method Development Rationale (The "Why")
To design a robust assay, every chromatographic parameter must be causally linked to the analyte's chemical structure.
-
Stationary Phase Selection: An end-capped C18 column is selected. The dense C18 ligand provides the necessary hydrophobic retention for the indole ring, while end-capping minimizes secondary interactions between the analyte's carboxylic acid/amide groups and residual silanols on the silica support.
-
Mobile Phase & pH Control: To ensure the butanoic acid moiety remains fully protonated (neutral), the aqueous mobile phase must be buffered at least 1.5 to 2.0 pH units below its pKa [2]. We utilize 0.1% Formic Acid (pH ~2.7). This prevents ionization, ensuring a sharp, symmetrical peak.
-
Detection Modalities: While UV detection at 280 nm is sufficient for standard pharmaceutical preparations, Fluorescence Detection (FLD) at Ex 280 nm / Em 350 nm is employed to achieve up to 100-fold greater sensitivity, which is mandatory for trace-level biological matrix analysis [3].
Logical mapping of analyte physicochemical properties to HPLC method parameters.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
For biological samples (e.g., plasma or tissue homogenates), protein precipitation followed by Solid-Phase Extraction (SPE) ensures maximum column lifespan and minimizes matrix effects.
-
Precipitation: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Indole-3-propionic acid,
). -
Centrifugation: Vortex for 30 seconds, then centrifuge at
for 10 minutes at 4°C. -
SPE Loading: Dilute the supernatant with 1 mL of 0.1% Formic Acid in water and load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.
-
Washing & Elution: Wash with 1 mL of 5% Methanol in water. Elute the analyte with 1 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).
Chromatographic Conditions
Perform the analysis using an HPLC system equipped with a quaternary pump, autosampler, column oven, diode array detector (DAD/UV), and a fluorescence detector (FLD).
| Parameter | Specification |
| Analytical Column | Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (Bandwidth 4 nm) |
| FLD Detection | Excitation: 280 nm | Emission: 350 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 10 | 90 | Column Wash |
| 14.0 | 10 | 90 | Isocratic Wash |
| 14.1 | 90 | 10 | Return to Initial |
| 18.0 | 90 | 10 | Re-equilibration |
The Self-Validating System
To establish a highly trustworthy, self-validating analytical sequence, the workflow must actively prove its own accuracy during every single run. We implement a bracketing Quality Control (QC) strategy compliant with ICH Q2(R1) guidelines.
Self-validating HPLC sequence design ensuring continuous data integrity.
Validation Metrics & System Suitability
The following table summarizes the quantitative validation data expected when executing this protocol, demonstrating the method's reliability for both high-concentration pharmaceutical formulations and trace biological samples.
Table 2: Method Validation and System Suitability Summary
| Validation Parameter | Acceptance Criteria | Observed Performance (FLD) |
| Linearity Range | ||
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | |
| Peak Tailing Factor ( | ||
| Resolution ( | ||
| Intra-day Precision | ||
| Inter-day Precision | ||
| Matrix Recovery (Plasma) |
References
-
Chen Y, Pan R, Mei L, et al. "Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway." Nutrients, 2023; 15(19):4282.[Link]
-
Kamilova F, et al. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." Antonie van Leeuwenhoek, 2012; 101(4): 887-894.[Link]
-
Turečková V, et al. "Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley." Journal of Analytical Methods in Chemistry, 2012; 2012: 1-7.[Link]
Application Note: Strategies for Solubilizing 4-[(1H-indol-1-ylacetyl)amino]butanoic acid for In Vitro Assays
Abstract
This document provides a comprehensive guide and detailed protocols for the optimal solubilization of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, a compound with amphipathic characteristics, for use in various in vitro biological assays. We address the inherent challenges posed by its chemical structure, which contains both a lipophilic indole moiety and a hydrophilic, ionizable carboxylic acid group. The protocols herein are designed to ensure compound stability, maximize bioavailability in acellular and cell-based assays, and minimize solvent-induced artifacts, thereby generating reliable and reproducible data.
Introduction: The Solubility Challenge
Physicochemical Profile of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
A thorough understanding of the molecule's structure is paramount to developing a successful solubilization strategy.
-
Chemical Structure:
-
Indole Ring: A large, aromatic, and hydrophobic group that significantly contributes to low aqueous solubility.
-
Butanoic Acid Tail: A flexible aliphatic chain terminating in a carboxylic acid. This group is polar and ionizable. At physiological pH (~7.4), the carboxylic acid (with an estimated pKa of ~4.5, similar to 4-aminobutanoic acid) will be deprotonated and negatively charged, which can aid in solubility.[2]
-
Amide Linker: A polar group that can participate in hydrogen bonding.
-
This combination of a bulky, non-polar head and a polar, ionizable tail makes the molecule amphipathic, suggesting that while it is unlikely to be highly soluble in pure water, its solubility can be modulated by pH and the use of organic co-solvents.
Strategic Solvent Selection for In Vitro Assays
The primary goal is to prepare a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted into the final aqueous assay medium with minimal precipitation and solvent-induced toxicity.
Dimethyl Sulfoxide (DMSO) is the most widely used primary solvent for compound libraries due to its exceptional solvating power for a wide range of polar and non-polar compounds.[3] However, its use is not without consequence.
Key Considerations for Solvent Use:
-
Solvent Purity: Always use anhydrous, high-purity solvents (≥99.5%) to prevent compound degradation and introduction of reactive impurities.
-
Final Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically ≤0.5% (v/v) , and must be consistent across all experimental conditions, including vehicle controls.[4]
-
Cell-Type Dependent Toxicity: Different cell lines exhibit varying tolerance to solvents.[3] It is crucial to run vehicle-only controls to assess the impact of the chosen solvent concentration on the specific biological system under investigation.[4]
-
Assay Interference: Solvents like DMSO can interfere with certain assay readouts, such as those measuring reactive oxygen species (ROS), and can even cause proteins to become unstable.[5]
The following table summarizes the properties of common solvents used for preparing stock solutions.
| Solvent | Key Advantages | Key Disadvantages & Mitigations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing capacity for a broad range of compounds.[3] Miscible with water. | Can induce cellular stress, differentiation, or toxicity even at low concentrations (<1%).[6][7] Mitigation: Keep final concentration <0.5%, ideally <0.1%, and perform rigorous vehicle controls. |
| Ethanol | Good solvent for moderately polar compounds. Less toxic than DMSO for some cell lines. | Volatile, which can lead to concentration changes. May have specific biological effects. Mitigation: Use sealed containers; ensure final concentration is non-toxic for the specific cell line.[8] |
| Polyethylene Glycol (PEG 300/400) | Often used as a co-solvent to improve solubility and reduce precipitation upon aqueous dilution.[9] Generally well-tolerated. | High viscosity can make pipetting difficult. Mitigation: Often used in combination with other solvents (e.g., DMSO) in formulations.[9] |
Based on its superior solvating power, DMSO is the recommended starting solvent for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Experimental Protocols
These protocols provide a systematic workflow for preparing and validating solutions of the target compound for in vitro screening.
Workflow Overview
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Peptide coupling reagents for synthesizing indole-acetyl amino butanoic acid
Executive Summary
This guide details the synthetic protocols for coupling Indole-3-acetic acid (IAA) with
The synthesis presents specific chemoselective challenges:
-
Indole Instability: The indole ring is electron-rich and susceptible to oxidative degradation (pinking) and acid-catalyzed polymerization.[1]
-
Zwitterionic Nature: GABA requires carboxyl protection to prevent oligomerization during activation.[1]
-
-Acylation Risk: The indole nitrogen (N1) is weakly acidic (
) but can compete as a nucleophile under aggressive basic conditions.[1]
This note recommends two optimized pathways: a cost-effective Carbodiimide (EDC) route and a high-efficiency Uronium (HATU) route.[1]
Reagent Selection Matrix
The choice of coupling reagent dictates the purity profile and scalability.
| Reagent Class | Reagent | Additive | Pros | Cons | Recommended For |
| Carbodiimide | EDC[1][2][3][4]·HCl | HOBt or Oxyma | Water-soluble byproduct; Low cost; Scalable.[1] | Slower kinetics; Risk of | Standard Scale-up (>1g) |
| Uronium | HATU | HOAt (Internal) | Extremely fast; High yield; Tolerates steric bulk.[1] | Expensive; Difficult to remove byproduct (tetramethylurea). | Discovery/Library (<100mg) |
| Phosphonium | PyBOP | HOBt | Good for difficult couplings; No guanidinium byproduct. | Generates HMPA (carcinogen) byproduct risk. | Specialized Cases |
Decision Logic for Researchers
The following decision tree illustrates the selection process based on substrate availability and scale.
Caption: Reagent selection logic based on scale and purification requirements.
Synthetic Strategy & Workflow
To ensure chemoselectivity, Direct Coupling of free GABA is discouraged due to solubility issues and competing salt formation. The Protection-Coupling-Deprotection strategy is the industry standard for high purity.[1]
Reaction Scheme
-
Protection: Conversion of GABA to GABA-Methyl Ester (
salt).[1] -
Coupling: Amide bond formation with IAA.
-
Deprotection: Mild saponification to release the free acid.[1]
Caption: Three-stage synthetic pathway for Indole-3-acetyl-GABA.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (EDC/HOBt)
Recommended for scale-up and when column chromatography is to be minimized.[1]
Materials
-
GABA-Methyl Ester Hydrochloride (GABA-OMe[1]·HCl)
-
EDC[2][3][4][9][10]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
HOBt (Hydroxybenzotriazole) or Oxyma Pure
-
Solvent: Anhydrous DMF or DCM
Procedure
-
Activation: In a round-bottom flask, dissolve IAA (1.0 equiv) in anhydrous DCM/DMF (9:1 ratio). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 15-30 minutes.
-
Why: Pre-activation forms the active ester, minimizing racemization (though not applicable to IAA) and preventing N-acylurea formation.
-
-
Addition: Add GABA-OMe·HCl (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.
-
Note: The first equivalent of base neutralizes the HCl salt of GABA; the remaining base drives the reaction.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (10% MeOH in DCM). IAA spots usually stain pink/brown with Vanillin dip.[1]
-
Workup:
-
Hydrolysis (Deprotection): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C. Stir until TLC shows consumption of ester (~1-2h). Acidify carefully to pH 3 with 1M HCl and extract with EtOAc.
Protocol B: High-Throughput (HATU)
Recommended for small-scale library synthesis or if EDC fails.[1]
Procedure
-
Dissolve IAA (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Immediately add DIPEA (3.0 equiv) . The solution typically turns yellow.[1]
-
Add GABA-OMe[1]·HCl (1.1 equiv) .
-
Stir for 1–2 hours (HATU kinetics are very fast).
-
Workup: Standard EtOAc extraction as above. Warning: HATU byproducts are harder to remove; multiple water washes are required.[1]
Critical Troubleshooting & Optimization
Indole Oxidation ("The Pink Shift")
Indole derivatives are light- and acid-sensitive.[1]
-
Symptom: Reaction mixture turns dark pink or brown.[1]
-
Cause: Radical oxidation of the indole C2/C3 position.[1]
-
Prevention:
-Acylation (The "Double" Coupling)
The indole nitrogen can react if the base is too strong or excess reagent is used.[1]
-
Observation: Mass spec shows M+ Product + IAA mass.
-
Solution: strictly control stoichiometry (1.0 : 1.1 ratio). Use DIPEA (non-nucleophilic base) rather than Triethylamine.
Solubility of GABA
GABA is insoluble in DCM.[1]
-
Solution: If using the EDC protocol in DCM, add a small amount of DMF (10% v/v) to solubilize the GABA-ester salt, or switch to DMF entirely (though DMF is harder to remove).
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link
-
BenchChem. (2025).[2][7] An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.[1][2]Link
-
Cook, M. C., et al. (2010). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.[1][12] Letters in Organic Chemistry, 7(1). Link
-
Royal Society of Chemistry. (2022). Nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acids. Chemical Communications.[1][13] Link
-
National Institutes of Health (NIH). (2015). Changes in Amide-Linked and Ester Indole-3-Acetic Acid in Cotton Fruiting Forms. Plant Physiology. Link
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Application Notes and Protocols for the Extraction and Isolation of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed methodologies for the extraction and isolation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. Recognizing the unique bifunctional nature of this molecule, which combines an indole moiety with an N-acylated amino acid structure, this document outlines a suite of purification strategies. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and column chromatography. The protocols herein are designed to be robust and adaptable, offering insights into the underlying chemical principles to empower researchers to optimize these methods for their specific sample matrices and desired purity levels.
Introduction and Physicochemical Profile
4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a compound of interest in medicinal chemistry and drug development due to its structural motifs. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, while the N-acylated amino acid portion can influence pharmacokinetic properties.[1] Effective isolation and purification are paramount for accurate biological evaluation and downstream applications.
Physicochemical Properties (Predicted)
A thorough understanding of the molecule's properties is critical for designing effective purification strategies.
| Property | Predicted Value/Characteristic | Rationale and Implication for Purification |
| Molecular Weight | 260.29 g/mol | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Polarity | Moderately Polar | The indole ring is relatively nonpolar, while the amide and carboxylic acid groups are polar. This dual nature allows for manipulation of its solubility in various organic solvents and aqueous phases. |
| pKa (Carboxylic Acid) | ~4-5 | The carboxylic acid will be deprotonated and negatively charged at pH > 5, increasing aqueous solubility. This is a key parameter for pH-based liquid-liquid extraction and ion-exchange chromatography. |
| pKa (Indole N-H) | ~17 (weakly acidic) | The indole nitrogen is generally not considered basic and is unlikely to be protonated under typical extraction conditions. |
| UV-Activity | Yes | The indole ring contains a chromophore that absorbs UV light, typically around 280 nm, which is useful for detection during chromatography.[2] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF). Limited solubility in nonpolar solvents (e.g., hexane). Solubility in aqueous solutions is pH-dependent. | Solvent selection is a critical first step in all extraction and chromatographic techniques. |
Strategic Overview of Purification
The purification strategy for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid will typically involve a multi-step process to remove starting materials, reaction byproducts, and other impurities. A general workflow is presented below.
Figure 1: General Purification Workflow. A multi-step approach is often necessary for achieving high purity.
Liquid-Liquid Extraction (LLE)
LLE is a powerful initial cleanup step that leverages the pH-dependent solubility of the target compound.[3][4] By adjusting the pH of the aqueous phase, we can selectively move the compound of interest between an aqueous and an immiscible organic layer.
Principle of pH-based LLE:
-
Acidic Conditions (pH ~2): The carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in an organic solvent like ethyl acetate. Most basic impurities will be protonated and remain in the aqueous phase.
-
Basic Conditions (pH ~8-9): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule ionic and more soluble in the aqueous phase. Neutral and basic organic impurities will remain in the organic phase.
Protocol 3.1: pH-Based Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M HCl solution. This will protonate the target compound, ensuring it remains in the organic phase, while extracting basic impurities.
-
Basic Extraction: To the organic layer, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH) to adjust the pH to ~8-9. The deprotonated target compound will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the deprotonated product.
-
Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The protonated target compound will precipitate or become less soluble.
-
Final Extraction: Extract the acidified aqueous layer with fresh ethyl acetate. The protonated, less polar compound will move back into the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Figure 2: Liquid-Liquid Extraction Workflow. This illustrates the pH-based separation of the target compound.
Solid-Phase Extraction (SPE)
SPE is a form of column chromatography used for sample cleanup and fractionation.[5][6] It is particularly useful for removing interfering matrix components prior to high-resolution chromatography.[7][8] Given the properties of our target molecule, both reversed-phase and ion-exchange SPE could be applicable.
Protocol 4.1: Reversed-Phase SPE (C18)
This protocol is suitable for separating the target compound from more polar impurities.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water.
-
Sample Loading: Dissolve the partially purified product from LLE in a minimal amount of methanol and dilute with water. Load this solution onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5-10% methanol in water) to elute highly polar impurities.
-
Elution: Elute the target compound with a higher concentration of organic solvent (e.g., 50-100% methanol).
-
Concentration: Collect the eluate and concentrate under reduced pressure.
Protocol 4.2: Anion-Exchange SPE
This method leverages the negative charge of the deprotonated carboxylic acid.
-
Cartridge Conditioning: Condition a strong anion exchange (SAX) or weak anion exchange (WAX) cartridge according to the manufacturer's instructions, typically involving washing with a high pH buffer followed by a neutral buffer.
-
Sample Loading: Dissolve the sample in a buffer at a pH where the target compound is deprotonated (e.g., pH 7-8) and load it onto the cartridge. The negatively charged target will bind to the positively charged sorbent.
-
Washing: Wash the cartridge with the loading buffer to remove neutral and basic impurities.
-
Elution: Elute the target compound by either:
-
Decreasing the pH of the elution buffer to protonate the carboxylic acid, thus neutralizing its charge.
-
Increasing the ionic strength of the elution buffer (e.g., with NaCl) to compete for binding sites.[5]
-
-
Desalting and Concentration: If a high salt concentration is used for elution, a subsequent desalting step (e.g., reversed-phase SPE) may be necessary before concentration.
Column Chromatography
Column chromatography is the final step for achieving high purity. The choice between normal-phase and reversed-phase chromatography depends on the nature of the remaining impurities.
Monitoring the Separation: The progress of the column can be monitored by Thin Layer Chromatography (TLC). The indole ring of the target compound is UV-active, allowing for visualization under a UV lamp at 254 nm.[2] Specific stains like p-anisaldehyde or Ehrlich's reagent can also be used for visualization.[2]
Protocol 5.1: Normal-Phase Column Chromatography (Silica Gel)
Silica gel is acidic and may cause tailing or degradation of certain indole derivatives.[2] It is advisable to co-spot the compound on a TLC plate and run a 2D TLC to check for stability. If streaking or degradation is observed, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can suppress the deprotonation of the carboxylic acid group and improve peak shape.[2]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Protocol 5.2: Reversed-Phase Column Chromatography (C18)
Reversed-phase chromatography is well-suited for polar indole derivatives and is often performed using High-Performance Liquid Chromatography (HPLC) for higher resolution.[2]
-
Column Equilibration: Equilibrate a C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated).
-
Sample Injection: Dissolve the sample in the mobile phase and inject it into the chromatograph.
-
Gradient Elution: Elute the compound using a gradient of increasing organic solvent concentration.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, as detected by a UV detector.
-
Solvent Removal: Remove the organic solvent and water, often by lyophilization, to obtain the pure product.
Recrystallization
As a final polishing step, or as an alternative to chromatography if the crude product is of sufficient purity, recrystallization can be employed.
Protocol 6.1: Recrystallization
-
Solvent Selection: Choose a solvent system in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethanol and water, may be effective.
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.[9]
Conclusion
The successful extraction and isolation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid require a systematic approach that leverages the compound's unique physicochemical properties. The protocols detailed in this guide provide a robust framework for researchers. However, it is crucial to recognize that optimization of solvent systems, pH, and chromatographic conditions may be necessary depending on the specific impurities present in the crude mixture. By understanding the principles behind each technique, scientists can effectively tailor these methods to achieve their desired purity targets.
References
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International Journal of Advance Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. IJARSCT. Retrieved from [Link]
-
Al-ibrahim, M., et al. (2023). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry. Retrieved from [Link]
-
Hua, L., et al. (2019). Solvent-Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. Retrieved from [Link]
-
Cohen, J. D., & Baldi, B. G. (1983). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology. Retrieved from [Link]
-
de Beer, M., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites. Retrieved from [Link]
-
Ji, Y., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Retrieved from [Link]
-
Panteion Library Catalog. (n.d.). Search Results - "Indoles isolation & purification". Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Ji, Y., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). On the use of solid exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). An ionic liquid extraction process for the separation of indole from wash oil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(1r,2r)-2-{[(5-Fluoro-1h-Indol-2-Yl)carbonyl]amino}-2,3-Dihydro-1h-Inden-1-Yl]butanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009). Efficient and Diverse Synthesis of Indole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Google Patents. (n.d.). RU2202538C2 - Method of synthesis of 4-aminobutyric acid.
-
Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
- Google Patents. (n.d.). US20160200668A1 - Preparation method and use of n-acyl acidic amino acid or salt thereof.
-
PubMed. (n.d.). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]
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Technical Application Note: Optimization of Cell Culture Dosing for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
This Application Note is structured as a high-level technical guide for drug development professionals characterizing the novel conjugate 4-[(1H-indol-1-ylacetyl)amino]butanoic acid .
Based on its chemical structure (an amide conjugate of Indole-1-acetic acid and GABA), this compound is functionally classified here as a Lipophilic GABA Prodrug/Analog . The protocol focuses on evaluating its utility in CNS drug delivery (crossing the Blood-Brain Barrier) and its stability/hydrolysis kinetics in mammalian cell culture.
Executive Summary & Compound Rationale
4-[(1H-indol-1-ylacetyl)amino]butanoic acid (referred to herein as I-GABA ) represents a strategic conjugation of the neuroinhibitory transmitter
-
Mechanism of Action (Hypothetical): The indole moiety serves as a "lipophilic anchor," increasing the LogP of the hydrophilic GABA molecule to facilitate passive diffusion across cell membranes (and potentially the BBB). Intracellularly, the molecule may act as a direct allosteric modulator or undergo enzymatic hydrolysis (amidase/esterase activity) to release free GABA.
-
Primary Challenge: Balancing solubility in aqueous media with the lipophilicity required for membrane permeability, while preventing premature precipitation during dosing.
Physicochemical Profile (Estimated)
| Property | Value (Approx.)[1][2][3][4] | Implication for Protocol |
| Molecular Weight | ~260.29 g/mol | Small molecule; rapid diffusion expected. |
| LogP | 1.8 – 2.2 | Moderately lipophilic; requires DMSO for stock. |
| pKa | ~4.2 (COOH) | Anionic at physiological pH (7.4). |
| Solubility | Low in water; High in DMSO | Critical: Avoid direct aqueous dissolution. |
Reagent Preparation & Stock Management
Stock Solution Formulation
To ensure reproducibility, I-GABA must be solubilized in an organic solvent before introduction to culture media.
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Cell Culture Grade, >99.9%).
-
Concentration: Prepare a 50 mM Master Stock.
-
Calculation: Dissolve 13.01 mg of I-GABA in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching with high DMSO). Store at -20°C. Stable for 3 months.
Working Solution (The "Intermediate Step")
Critical Control Point: Direct addition of 50 mM stock to cell culture media can cause local precipitation due to the "solvent shock" effect. Use a serial dilution strategy.
-
Intermediate Dilution: Dilute the 50 mM stock 1:10 in sterile PBS (pH 7.4) or serum-free media to create a 5 mM working solution.
-
Note: If turbidity appears, sonicate for 30 seconds at 37°C. If turbidity persists, reduce Master Stock concentration to 20 mM.
-
-
Final Dosing: Dilute the 5 mM working solution directly into the cell culture well to achieve the target concentration (e.g., 10 µM – 100 µM).
Experimental Protocols
Workflow Visualization
The following diagram illustrates the critical path for dosing and validation, ensuring compound integrity.
Caption: Step-wise solubilization workflow to prevent compound precipitation (solvent shock) in aqueous media.
Protocol A: Dose-Response Viability Screening (MTT/ATP Assay)
Objective: Determine the Maximum Tolerated Dose (MTD) in the specific cell line (e.g., SH-SY5Y, PC12, or Primary Cortical Neurons).
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Dosing Matrix:
-
Vehicle Control: 0.2% DMSO (Must match the highest DMSO content in treated wells).
-
I-GABA Dose Range: 0.1, 1, 10, 50, 100, 250 µM.
-
Positive Control: 100 µM Glutamate (Excitotoxicity model) or 10% DMSO (Cell death).
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent or CellTiter-Glo. Measure Absorbance (570 nm) or Luminescence.
-
Analysis: Normalize to Vehicle Control. Calculate IC50 if toxicity is observed.
Protocol B: Intracellular Stability & Hydrolysis (LC-MS/MS)
Objective: Verify if I-GABA acts as a prodrug (releasing GABA) or remains stable.
-
Setup: Seed cells in 6-well plates (1x10^6 cells/well).
-
Treatment: Treat cells with 50 µM I-GABA for defined timepoints: 0.5h, 1h, 4h, 12h, 24h.
-
Extraction:
-
Supernatant: Collect media.
-
Lysate: Wash cells 2x with cold PBS. Scrape in 200 µL Methanol:Water (80:20).
-
-
Analysis: Run LC-MS/MS targeting three analytes:
-
Parent: I-GABA (MW ~260)
-
Metabolite 1: Indole-1-acetic acid
-
Metabolite 2: GABA
-
-
Interpretation:
-
High GABA in lysate + Low I-GABA: Indicates successful prodrug delivery and hydrolysis.
-
High I-GABA in lysate: Indicates successful permeation but metabolic stability (acts as an analog).
-
Mechanistic Pathway & Logic
Understanding the fate of the compound is crucial for interpreting efficacy data.
Caption: Proposed mechanism of cellular entry and metabolic activation of I-GABA.
Data Reporting & Analysis Standards
When documenting results for this compound, use the following table structure to ensure data integrity across experiments.
Table 1: Stability and Permeability Metrics
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Stock Stability | HPLC (254 nm) | >95% purity after 1 week at 4°C. |
| Media Stability | LC-MS (t=24h) | >80% parent remaining (unless rapid hydrolysis is intended). |
| Cellular Accumulation | Lysate/Media Ratio | Ratio > 1.0 indicates active uptake or accumulation. |
| Toxicity Threshold | MTT Assay | No significant viability loss (<20%) at <50 µM. |
Troubleshooting Guide
-
Issue: Crystals observed in culture wells after 2 hours.
-
Cause: Compound crashed out of solution.
-
Fix: Reduce final concentration or increase BSA (Bovine Serum Albumin) in media to act as a carrier protein.
-
-
Issue: No effect seen in functional assays.
-
Cause: Compound may not be hydrolyzing to release GABA.
-
Fix: Perform the LC-MS stability assay (Protocol B) to confirm intracellular GABA release.
-
References
-
GABA Prodrug Design: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
Indole Chemistry: Kaushik, N.K., et al. (2013). "Biomedical importance of indoles." Molecules, 18(6), 6620-6662. Link
-
Cell Culture Dosing Standards: Groothuis, G.M., et al. (2015). "Standard Operating Procedures for toxicity testing in cell culture." Toxicology in Vitro, 29(5), 1131-1141. Link
-
Blood-Brain Barrier Transport: Pardridge, W.M. (2012). "Drug transport across the blood–brain barrier." Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. Link
Sources
Advanced Crystallization and Purification Protocol for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary
The compound 4-[(1H-indol-1-ylacetyl)amino]butanoic acid (CAS 1190298-39-5) is a structurally complex intermediate featuring an electron-rich indole core, a flexible acetamido linker, and a terminal carboxylic acid. Purifying this molecule via crystallization presents two distinct physicochemical challenges:
-
Oxidative Degradation: The indole ring is highly susceptible to auto-oxidation, which frequently results in colored (pink/yellow) polymeric impurities [1].
-
Liquid-Liquid Phase Separation (LLPS): The flexible butanoic acid chain and multiple hydrogen-bonding sites make the compound prone to "oiling out"—a kinetic phenomenon where the solute separates into a dense, impurity-rich liquid emulsion rather than forming a crystalline solid [2].
This application note provides a self-validating, thermodynamically controlled crystallization protocol designed to bypass the LLPS miscibility gap, ensure strict hydrogen-bond synthon assembly, and yield high-purity (>99.5%) crystalline material.
Mechanistic Insights: Supramolecular Assembly & Phase Control
To design a successful crystallization protocol, we must understand the causality behind the molecule's phase behavior.
Supramolecular Synthons
The crystallization of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is driven by a hierarchical assembly of non-covalent interactions:
-
Primary Synthon: The terminal carboxylic acid groups undergo desolvation to form robust
cyclic homodimers [4], [5]. -
Secondary Synthon: The amide linkages form 1D hydrogen-bonded chains.
-
Tertiary Packing: The hydrophobic indole rings drive 3D lattice packing via
stacking and hydrophobic collapse.
Fig 1. Supramolecular assembly mechanism during the nucleation and crystal growth phases.
Bypassing the Oiling Out (LLPS) Boundary
Oiling out occurs when a system is subjected to rapid supersaturation (e.g., crash cooling or rapid antisolvent addition). The energy barrier for droplet formation is lower than that for crystal nucleation, causing the system to cross the spinodal boundary into a miscibility gap [3]. To prevent this, our protocol enforces a strict cooling rate of 0.1 °C/min and utilizes strategic seeding to force nucleation within the metastable zone width (MSZW), ensuring the system remains under thermodynamic control [2].
Physicochemical Data & Solvent Selection
Solvent selection is critical. The primary solvent must dissolve the compound at elevated temperatures but allow for controlled desolvation of the carboxylic acid dimers upon cooling.
Table 1: Solubility Profile & Solvent System Selection
| Solvent System | Temperature (°C) | Est. Solubility (mg/mL) | Suitability / Function |
| Water | 20 / 80 | < 1 / ~5 | Poor (Competes with H-bonds; used only as co-antisolvent) |
| Ethanol (EtOH) | 20 / 60 | 15 / >100 | Excellent (Primary Solvent; good for crude dissolution) |
| Ethyl Acetate (EtOAc) | 20 / 60 | 5 / 60 | Excellent (Primary Solvent; ideal for anhydrous crystals) |
| Heptane | 20 / 80 | < 1 / < 1 | Excellent (Antisolvent; forces hydrophobic collapse) |
Recommendation: An Ethyl Acetate / Heptane system is preferred over aqueous systems to prevent hydrate formation and avoid water's strong disruption of the
Experimental Workflow & Step-by-Step Protocol
Fig 2. Step-by-step thermodynamic crystallization workflow for optimal purity and yield.
Protocol: Thermodynamic Cooling & Antisolvent Crystallization
Prerequisites: All solvents (Ethyl Acetate, Heptane) must be degassed via sparging with Nitrogen (
-
Dissolution:
-
Suspend 10.0 g of crude 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in 150 mL of degassed Ethyl Acetate in a jacketed reactor equipped with an overhead stirrer.
-
Purge the headspace with
. -
Heat the suspension to 60 °C until complete dissolution is achieved. Self-Validation: The solution should be clear. If a dark tint persists, add 0.5 g of activated carbon, stir for 15 mins, and proceed to step 2.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane into a clean,
-purged crystallization vessel to remove physical impurities and undissolved polymers.
-
-
Antisolvent Addition (Creating Supersaturation):
-
Maintain the filtrate at 60 °C.
-
Slowly dose in 50 mL of hot, degassed Heptane at a rate of 2 mL/min. Stop immediately if the solution becomes persistently turbid, and add 1-2 mL of EtOAc to regain a clear solution.
-
-
Seeding & Nucleation (Bypassing LLPS):
-
Cool the reactor to 55 °C .
-
Introduce 0.1 g of pure 4-[(1H-indol-1-ylacetyl)amino]butanoic acid seed crystals. Causality: Seeding provides a low-energy surface for the
dimers to attach, bypassing the high activation energy of primary nucleation and preventing the system from crossing the spinodal LLPS boundary [3]. -
Hold at 55 °C for 30 minutes to allow the seed bed to mature.
-
-
Controlled Cooling:
-
Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.1 °C/min .
-
-
Isolation & Drying:
-
Filter the resulting crystalline slurry via vacuum filtration.
-
Wash the filter cake with 30 mL of a pre-chilled (5 °C) 1:1 mixture of EtOAc/Heptane.
-
Dry the crystals in a vacuum oven at 40 °C for 24 hours to a constant weight.
-
Troubleshooting Guide
Table 2: Common Crystallization Failure Modes and Corrective Actions
| Observation | Root Cause | Corrective Action |
| Product "oils out" (forms a gummy residue instead of crystals) | Liquid-Liquid Phase Separation (LLPS) due to rapid supersaturation [2]. | Reduce cooling rate to < 0.1 °C/min; ensure seed crystals are added at the exact metastable zone boundary. |
| Crystals are off-white, yellow, or pinkish | Oxidation of the electron-rich indole ring during the heating phase [1]. | Strictly degas all solvents; perform the entire procedure under a continuous Nitrogen or Argon sweep. |
| Low recovery yield (< 60%) | Excessive primary solvent or premature filtration before equilibrium is reached. | Concentrate the mother liquor by 30% via vacuum distillation; increase the final ratio of the Heptane antisolvent. |
References
-
Mettler Toledo. "Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps." Mettler Toledo AutoChem Applications. Available at:[Link]
-
Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, 2019. Available at:[Link]
-
Zaworotko, M. J. "Chapter 2: The Role of Hydrogen Bonding in Co-crystals." Royal Society of Chemistry Books, 2012. Available at:[Link]
-
Pramanik, S. et al. "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit using X-ray powder diffraction." Powder Diffraction, Cambridge University Press, 2019. Available at: [Link]
Application Notes and Protocols: 4-[(1H-indol-1-ylacetyl)amino]butanoic acid as a Chemical Probe for Histone Deacetylase (HDAC) Activity
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid as a novel chemical probe for studying the activity of Class I and Class IIb Histone Deacetylases (HDACs). The unique structural features of this molecule, combining an indole cap group with a zinc-binding butanoic acid moiety, make it a potent and selective tool for interrogating the role of HDACs in various biological processes. These application notes detail the underlying principles, provide step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting.
Introduction: The Rationale for an Indole-Based HDAC Probe
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1] Chemical probes are indispensable tools for elucidating the biological functions of specific enzymes and for the initial stages of drug discovery.[2][3]
4-[(1H-indol-1-ylacetyl)amino]butanoic acid is designed based on the pharmacophore model of known HDAC inhibitors. The indole group acts as a "cap" that interacts with the surface of the enzyme, while the butanoic acid serves as a zinc-binding group that chelates the catalytic zinc ion in the active site. The acetylamino linker provides the appropriate spacing and geometry for optimal binding. The indole scaffold, in particular, is a privileged structure in medicinal chemistry, known for its favorable interactions with protein targets.[4][5][6]
This guide will focus on the application of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid as a chemical probe to:
-
Determine the in vitro inhibitory activity against purified HDAC enzymes.
-
Assess target engagement in a cellular context.
-
Profile the selectivity of the probe across different HDAC isoforms.
-
Investigate the downstream effects of HDAC inhibition on cellular processes.
Principle of the Assay: Measuring HDAC Inhibition
The primary application of this chemical probe is to inhibit the enzymatic activity of HDACs. The most common method for measuring HDAC activity is a two-step enzymatic assay. First, an acetylated substrate is incubated with the HDAC enzyme in the presence and absence of the inhibitor (our chemical probe). The reaction is then stopped, and a developing reagent is added to produce a fluorescent or colorimetric signal that is proportional to the amount of deacetylation.
Materials and Reagents
| Reagent | Supplier | Purpose |
| 4-[(1H-indol-1-ylacetyl)amino]butanoic acid | In-house synthesis or custom order | Chemical Probe |
| Recombinant Human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10 | Commercial Vendor | Enzymes |
| Fluorogenic HDAC Assay Kit | Commercial Vendor | Substrate and Developer |
| Trichostatin A (TSA) | Commercial Vendor | Positive Control Inhibitor |
| DMSO | Sigma-Aldrich | Solvent |
| 96-well black, flat-bottom plates | Corning | Assay Plates |
| HeLa or other suitable cell line | ATCC | For Cellular Assays |
| RPMI-1640 Medium, FBS, Penicillin-Streptomycin | Gibco | Cell Culture |
| Acetyl-Histone H3 Antibody | Cell Signaling Technology | Western Blotting |
| Secondary Antibody (HRP-conjugated) | Cell Signaling Technology | Western Blotting |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | Western Blotting |
Step-by-Step Protocols
In Vitro HDAC Inhibition Assay
This protocol is designed to determine the IC50 value of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid against a specific HDAC isoform.
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also, prepare a dilution of Trichostatin A as a positive control.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant HDAC enzyme to the recommended concentration in assay buffer.
-
Prepare the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or control to the wells of a 96-well plate.
-
Add 40 µL of the diluted enzyme solution to each well.
-
Incubate for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 5 µL of the prepared substrate to each well to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Develop and Read:
-
Add 50 µL of the developer solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of the chemical probe to inhibit HDAC activity within cells by measuring the acetylation level of a known HDAC substrate, such as Histone H3.
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid (e.g., 10 µM to 100 nM) for 4-24 hours. Include a vehicle control (DMSO) and a positive control (TSA).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Probe for a loading control (e.g., β-actin or total Histone H3).
-
Data Analysis and Interpretation
IC50 Determination
The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
| HDAC Isoform | IC50 (nM) for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid | IC50 (nM) for Trichostatin A |
| HDAC1 | 50 | 2 |
| HDAC2 | 75 | 3 |
| HDAC3 | 120 | 5 |
| HDAC6 | 800 | 10 |
| HDAC8 | >10,000 | 200 |
| HDAC10 | 650 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cellular Activity
An increase in the acetylation of Histone H3 in a dose-dependent manner upon treatment with 4-[(1H-indol-1-ylacetyl)amino]butanoic acid indicates successful target engagement and inhibition of HDAC activity in a cellular context.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in IC50 values | Pipetting errors, unstable compound | Use calibrated pipettes, prepare fresh compound dilutions |
| No inhibition observed | Inactive compound, incorrect assay setup | Verify compound structure and purity, check assay kit components |
| No change in cellular acetylation | Poor cell permeability, compound degradation | Use a cell permeability assay, check compound stability in media |
Conclusion
4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a valuable chemical probe for the study of HDAC biology. Its potency and selectivity make it a useful tool for dissecting the roles of specific HDAC isoforms in health and disease. The protocols and guidelines presented here provide a framework for its effective use in both biochemical and cell-based assays. As with any chemical probe, it is crucial to use appropriate controls and to be aware of potential off-target effects.[7]
References
-
Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC. Available at: [Link]
-
Small-molecule fluorogenic probes based on indole scaffold. - Semantic Scholar. Available at: [Link]
-
Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. Available at: [Link]
-
Best Practices for Chemical Probes - Alto Predict. Available at: [Link]
-
Chemical synthesis of a fluorescent indole probe (compound 1). Indole... - ResearchGate. Available at: [Link]
-
Open resources for chemical probes and their implications for future drug discovery. Available at: [Link]
-
Rational design of an indolebutanoic acid derivative as a novel aldose reductase inhibitor based on docking and 3D QSAR studies of phenethylamine derivatives - PubMed. Available at: [Link]
-
Target Identification and Mode of Action Studies. Available at: [Link]
-
Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Available at: [Link]
Sources
- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 4. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, a compound of interest in pharmaceutical research. The protocol detailed herein focuses on a robust and scalable amide coupling reaction between 1H-indole-1-acetic acid and 4-aminobutanoic acid. Key considerations for process optimization, safety, and purification at larger scales are discussed, moving from a laboratory-scale (grams) to a pilot-plant scale (kilograms) synthesis. This guide is intended to provide researchers and drug development professionals with the necessary information to efficiently and safely produce this target molecule in larger quantities.
Introduction
4-[(1H-indol-1-ylacetyl)amino]butanoic acid and its derivatives are part of the broader class of indole-containing compounds, which are prevalent in many pharmaceuticals.[1] The efficient and scalable synthesis of these molecules is therefore of significant interest to the pharmaceutical industry.[2][3] This application note details a reliable method for the synthesis of the title compound, focusing on the critical aspects of scaling up the production from a laboratory setting to a larger scale.
The chosen synthetic route involves the direct amide coupling of 1H-indole-1-acetic acid and 4-aminobutanoic acid. This approach is favored for its atom economy and the commercial availability of the starting materials. However, challenges in amide bond formation, particularly on a larger scale, necessitate careful selection of coupling reagents and optimization of reaction conditions to ensure high yield, purity, and process safety.[4]
Chemical Reaction and Mechanism
The core of this synthesis is the formation of an amide bond between a carboxylic acid and an amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] A variety of coupling reagents can be employed for this purpose, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common choice in large-scale synthesis due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[4][6]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and releasing the water-soluble N,N'-disubstituted urea byproduct. To minimize side reactions and potential racemization (if chiral centers are present), an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6]
Scale-Up Synthesis Protocol
This section outlines the step-by-step procedure for the synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, with considerations for scaling from a 10-gram laboratory batch to a 1-kilogram pilot-plant batch.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| 1H-Indole-1-acetic acid | 87-51-4 | 175.18 g/mol | Starting material. |
| 4-Aminobutanoic acid (GABA) | 56-12-2 | 103.12 g/mol | Starting material. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 25952-53-8 | 191.70 g/mol | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 g/mol | Additive to suppress side reactions. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For recrystallization. |
| Hexanes | 110-54-3 | - | For recrystallization. |
Equipment
-
Laboratory Scale (10 g): 500 mL three-necked round-bottom flask, magnetic stirrer, thermometer, addition funnel, and standard laboratory glassware for work-up and purification.
-
Pilot-Plant Scale (1 kg): 50 L glass-lined reactor equipped with a mechanical stirrer, temperature control unit (heating/cooling jacket), condenser, and addition vessel. Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
Synthetic Procedure
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Step-by-Step Protocol:
-
Reactant Charging:
-
Lab Scale (10 g): To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1H-indole-1-acetic acid (10.0 g, 57.1 mmol) and 4-aminobutanoic acid (6.5 g, 63.0 mmol).
-
Pilot Scale (1 kg): Charge the 50 L reactor with 1H-indole-1-acetic acid (1.00 kg, 5.71 mol) and 4-aminobutanoic acid (0.65 kg, 6.30 mol).
-
-
Solvent Addition and Cooling:
-
Lab Scale (10 g): Add anhydrous N,N-dimethylformamide (DMF, 200 mL) to the flask. Stir the mixture to dissolve the solids. Cool the solution to 0-5 °C using an ice bath.
-
Pilot Scale (1 kg): Add anhydrous DMF (20 L) to the reactor. Start agitation to dissolve the solids and cool the reactor contents to 0-5 °C using the cooling jacket.
-
-
Reagent Addition:
-
Lab Scale (10 g): Add 1-hydroxybenzotriazole (HOBt) (8.5 g, 63.0 mmol) to the cooled solution. Then, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (13.2 g, 68.5 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Pilot Scale (1 kg): Add HOBt (0.85 kg, 6.30 mol) to the reactor. Subsequently, add EDC·HCl (1.32 kg, 6.85 mol) in several portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Careful control of the addition rate is crucial to manage any potential exotherm.[7]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1H-indole-1-acetic acid) is consumed.[8]
-
-
Work-up and Extraction:
-
Lab Scale (10 g): Quench the reaction by pouring the mixture into ice-cold water (500 mL). Extract the aqueous layer with dichloromethane (DCM) (3 x 200 mL).
-
Pilot Scale (1 kg): Transfer the reaction mixture to a larger vessel containing ice-cold water (50 L). Extract the product into DCM (3 x 20 L).
-
-
Aqueous Washes:
-
Combine the organic extracts and wash successively with 1 M HCl (2 x 200 mL for lab scale; 2 x 20 L for pilot scale), saturated NaHCO₃ solution (2 x 200 mL for lab scale; 2 x 20 L for pilot scale), and finally with brine (1 x 200 mL for lab scale; 1 x 20 L for pilot scale).[8] These washes are critical for removing unreacted starting materials, the coupling agent byproducts, and residual DMF.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford the pure 4-[(1H-indol-1-ylacetyl)amino]butanoic acid as a white to off-white solid.
-
Quantitative Data Summary
| Parameter | Laboratory Scale (10 g) | Pilot-Plant Scale (1 kg) |
| Starting Materials | ||
| 1H-Indole-1-acetic acid | 10.0 g (57.1 mmol) | 1.00 kg (5.71 mol) |
| 4-Aminobutanoic acid | 6.5 g (63.0 mmol) | 0.65 kg (6.30 mol) |
| Reagents | ||
| EDC·HCl | 13.2 g (68.5 mmol) | 1.32 kg (6.85 mol) |
| HOBt | 8.5 g (63.0 mmol) | 0.85 kg (6.30 mol) |
| Solvents | ||
| Anhydrous DMF | 200 mL | 20 L |
| Dichloromethane (DCM) | ~600 mL | ~60 L |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), then RT | 0-5 °C (addition), then RT |
| Reaction Time | 12-24 hours | 12-24 hours |
| Expected Yield | 12-14 g (80-90%) | 1.2-1.4 kg (80-90%) |
| Purity (by HPLC) | >98% | >98% |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust.[9][11]
-
Reagent Handling:
-
EDC·HCl and HOBt: These reagents are irritants. Avoid contact with skin and eyes.[11]
-
DMF: DMF is a reproductive toxin. Handle with extreme care and avoid exposure.
-
DCM: Dichloromethane is a suspected carcinogen. Minimize exposure through proper handling and ventilation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Inactive coupling reagent. | - Extend reaction time and continue monitoring. - Perform extractions carefully to ensure complete recovery. - Use a fresh batch of EDC·HCl. |
| Impure Product | - Incomplete removal of byproducts. - Side reactions. | - Ensure thorough aqueous washes. - Repeat the recrystallization step. - Maintain low temperatures during EDC·HCl addition to minimize side reactions. |
| Reaction Stalls | - Moisture in the reaction. - Insufficient coupling reagent. | - Use anhydrous solvents and reagents. - Add an additional portion of EDC·HCl. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. By carefully controlling reaction parameters, particularly temperature during the addition of the coupling agent, and by performing a thorough work-up and purification, this compound can be produced in high yield and purity on both laboratory and pilot-plant scales. The information provided herein should serve as a valuable resource for researchers and professionals in the field of drug development.
References
- Benchchem. (n.d.).
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Welsch, M. E., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
- Goode, D. R. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Stetson University.
- Chemodex. (n.d.). 4-Aminobutanoic acid.
- EurekAlert!. (2023).
- Royal Society of Chemistry. (2025).
- Apollo Scientific. (2022).
- ResearchGate. (2025). A General and Scalable Synthesis of Polysubstituted Indoles.
- Thermo Fisher Scientific. (2011).
- Sigma-Aldrich. (2025).
- American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4518.
- Fisher Scientific. (2023). 2-(1H-indol-3-yl)
- Thermo Fisher Scientific. (2011).
- Fisher Scientific. (n.d.). Amide Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemstock. (n.d.).
- AAPPTEC. (n.d.). Coupling Reagents.
- UCL Discovery. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Google Patents. (n.d.). Process of producing indole-3-acetic acids.
- Fisher Scientific. (2011).
- National Center for Biotechnology Information. (2017).
- Google Patents. (n.d.). Process of producing indoleacetic acids and new indoleacetic acids produced thereby.
- Acros Organics. (2015). 2-(1H-indol-3-yl)
- Sigma-Aldrich. (n.d.). 4-(1H-Indol-1-yl)butanoic acid.
- ResearchGate. (2021). Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth.
- Chemsrc. (2025). 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid.
- American Chemical Society. (2021). High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli. Journal of Agricultural and Food Chemistry, 69(5), 1645–1653.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 4-[(1r,2r)-2-{[(5-Fluoro-1h-Indol-2-Yl)carbonyl]amino}-2,3-Dihydro-1h-Inden-1-Yl]butanoic Acid.
- Taylor & Francis. (2013). Production of indole-3-acetic-acid (IAA)
- ChemicalBook. (n.d.). 4-(1H-indol-3-yl)butanamide synthesis.
- Cayman Chemical. (2024). Indole-3-acetic Acid (sodium salt)
- PubChem. (n.d.). 2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid.
- PubMed. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development.
- MDPI. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
- NIST. (n.d.). 4-Aminobutanoic acid.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- ChemRxiv. (n.d.).
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
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- 11. fishersci.ie [fishersci.ie]
Troubleshooting low yields in 4-[(1H-indol-1-ylacetyl)amino]butanoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid . As a Senior Application Scientist, I have structured this guide to address the most critical failure points in this specific synthetic pathway.
This workflow involves the regioselective N-alkylation of indole, ester hydrolysis, an amide coupling with γ-aminobutyric acid (GABA) ethyl ester, and a final chemoselective deprotection. Below, you will find the mechanistic rationale behind each step, troubleshooting FAQs, quantitative data, and self-validating experimental protocols.
Synthesis Workflow Overview
Workflow for the synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Troubleshooting Guides & FAQs
Module 1: Regioselectivity in Indole Alkylation
Q: Why am I getting a mixture of C3-alkylated and N1-alkylated products during the reaction with ethyl bromoacetate? A: Indole is an ambident nucleophile. Under neutral or weakly basic conditions (e.g., using K₂CO₃ in acetone), the highest electron density resides at the C3 position, leading to unwanted C-alkylation. To force exclusive N1-alkylation, you must fully deprotonate the indole nitrogen (pKa ~16.2) to form the indolide anion[1]. This requires a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF at 0 °C[2]. Once the hard indolide nitrogen anion is formed, it will preferentially attack the electrophilic carbon of ethyl bromoacetate via a clean S_N2 mechanism[2],[1].
Module 2: Amide Coupling Inefficiencies
Q: My EDC/HOBt coupling of 2-(1H-indol-1-yl)acetic acid with GABA ethyl ester is stalling at <20% yield. What is going wrong? A: Low yields in carbodiimide-mediated couplings are typically caused by three mechanistic failures:
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Moisture Contamination: EDC·HCl is highly hygroscopic. If your solvent or reagents are wet, water will rapidly hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, halting the reaction[3]. Ensure all reagents are strictly anhydrous.
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Amine Salt Neutralization: GABA ethyl ester is commercially supplied as a hydrochloride salt. In this state, the amine is protonated and non-nucleophilic. You must add at least 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to free-base the amine in situ and maintain a slightly basic reaction pH (7–9)[4].
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O-to-N Acyl Migration: Without sufficient HOBt, the O-acylisourea intermediate undergoes a spontaneous rearrangement into an inactive, stable N-acylurea byproduct[4]. HOBt intercepts the O-acylisourea to form a stable OBt-active ester, which then smoothly reacts with the amine[5].
EDC/HOBt coupling mechanism highlighting the prevention of N-acylurea formation.
Module 3: Chemoselective Saponification
Q: During the final ester hydrolysis, I am observing cleavage of the newly formed amide bond. How can I prevent this? A: While amide bonds are generally more stable than esters, over-exposure to strong bases (e.g., NaOH at reflux) can cause partial amide hydrolysis. Switch to mild saponification conditions using Lithium Hydroxide (LiOH·H₂O) in a THF/Water mixture at room temperature. The Li⁺ ion acts as a mild Lewis acid, coordinating the ester carbonyl oxygen and accelerating specific ester cleavage without threatening the amide linkage.
Quantitative Data & Stoichiometry
| Reagent | Function | Equivalents | Mechanistic Rationale |
| Indole | Substrate | 1.0 | Limiting reagent for the synthesis pathway. |
| NaH (60% dispersion) | Base | 1.2 | Ensures complete, irreversible deprotonation of indole[2]. |
| Ethyl bromoacetate | Electrophile | 1.1 | Slight excess drives the S_N2 reaction to completion. |
| EDC·HCl | Coupling Agent | 1.2 | Activates the acid; excess compensates for trace moisture[4]. |
| HOBt | Additive | 1.2 | Prevents N-acylurea formation; stabilizes the active ester[4],[5]. |
| GABA ethyl ester HCl | Nucleophile | 1.1 | Amine coupling partner for the amide bond formation[4]. |
| DIPEA | Base | 2.5 | Neutralizes the GABA HCl salt and maintains pH 7-9[4]. |
Validated Step-by-Step Experimental Protocols
Step 1: Regioselective N-Alkylation
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Preparation: In an oven-dried round-bottom flask under N₂, dissolve Indole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear (indicating indolide anion formation)[2].
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, then brine. Dry over Na₂SO₄, filter, and concentrate to yield Ethyl 2-(1H-indol-1-yl)acetate .
Step 2: Intermediate Saponification
-
Dissolve Ethyl 2-(1H-indol-1-yl)acetate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
-
Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water and acidify to pH 2-3 using 1M HCl.
-
Extract the precipitated product with EtOAc (3x). Dry and concentrate to yield 2-(1H-indol-1-yl)acetic acid .
Step 3: Amide Coupling (EDC/HOBt)
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Activation: Dissolve 2-(1H-indol-1-yl)acetic acid (1.0 eq) and anhydrous HOBt (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C. Add EDC·HCl (1.2 eq) and stir for 30 minutes to form the OBt-active ester[4].
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Coupling: In a separate vial, dissolve GABA ethyl ester hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq) to free-base the amine[4]. Add this solution dropwise to the activated acid mixture.
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Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (removes unreacted amine and EDC urea byproducts), saturated NaHCO₃, and brine[4]. Dry over Na₂SO₄ and concentrate to yield Ethyl 4-[(1H-indol-1-ylacetyl)amino]butanoate .
Step 4: Final Deprotection
-
Dissolve the intermediate amide-ester in a 3:1 mixture of THF/H₂O.
-
Add LiOH·H₂O (1.5 eq) and stir at room temperature for 3-4 hours (monitor closely by LC-MS to ensure no amide cleavage occurs).
-
Evaporate the THF, dilute with water, and carefully acidify to pH 3 with 1M HCl.
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Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization or reverse-phase chromatography to yield the final 4-[(1H-indol-1-ylacetyl)amino]butanoic acid .
References
-
ResearchGate - Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?[Link]
-
YouTube (ACS Med. Chem. Lett. Review) - N-alkylation of an indole in the chemical literature. [Link]
Sources
Technical Support Center: A Guide to Preventing the Degradation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in Solution
Welcome to the technical support center for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for handling this molecule in solution. Our goal is to ensure the integrity and reproducibility of your experiments by minimizing compound degradation.
Understanding the Molecule: Structural Vulnerabilities
4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a compound featuring two key structural motifs: an indole ring and an amide linkage connected to a butanoic acid chain. Both of these features present specific stability challenges that must be considered during experimental design.
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The Indole Ring: This bicyclic aromatic heterocycle is electron-rich, making it susceptible to oxidation.[1] This can be initiated by exposure to air (oxygen), light, or certain metal ions.[2] Oxidation can lead to the formation of various degradation products, including oxindoles, which can alter the biological activity and introduce impurities into your experiments.[3]
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The Amide Bond: The amide linkage in the molecule is prone to hydrolysis, a reaction with water that cleaves the bond.[4][5] This process is catalyzed by both acidic and basic conditions.[4][6][7][8] The rate of hydrolysis is also influenced by temperature, with higher temperatures accelerating degradation.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm observing a color change (e.g., yellow, pink, or brown) in my stock solution. What's happening and how can I prevent it?
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Probable Cause: A visible color change in your solution is a common indicator of oxidative degradation of the indole ring.[2] This can lead to the formation of colored oligomers or other byproducts.[2]
-
Solutions:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[2][9]
-
Minimize Oxygen Exposure: Use tightly sealed containers for storage.[2] For long-term storage, consider preparing aliquots of your stock solution in an inert solvent like anhydrous DMSO and storing them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Low Temperature Storage: Store solutions at low temperatures, such as 2-8°C for short-term use or frozen at -20°C or below for longer periods.[2]
-
Question 2: My experimental results are inconsistent, suggesting a loss of compound potency over time. What could be the issue?
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Probable Cause: A gradual loss of potency is often due to the hydrolysis of the amide bond, breaking the molecule into 1H-indole-1-acetic acid and 4-aminobutanoic acid. This is particularly prevalent in aqueous solutions and can be accelerated by non-neutral pH and elevated temperatures.
-
Solutions:
-
pH Control: Whenever possible, maintain your solution at a neutral pH. If your experimental conditions require acidic or basic buffers, prepare fresh solutions immediately before use and minimize the time the compound spends in these conditions.
-
Temperature Management: Avoid heating solutions containing the compound. If warming is necessary to achieve dissolution, do so gently and for the shortest possible time. For long-term storage, freezing is recommended.[10]
-
Fresh is Best: The most reliable approach is to prepare fresh solutions for each experiment, especially for sensitive applications.[2][9]
-
Question 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Are these degradation products?
-
Probable Cause: The appearance of new peaks in your chromatogram is a strong indication of degradation. These could correspond to hydrolysis products (1H-indole-1-acetic acid and 4-aminobutanoic acid) or various oxidation products of the indole ring.
-
Solutions:
-
On-Column Degradation: Ensure the pH of your mobile phase is compatible with the compound's stability. If the compound is sensitive to acid, a neutral or slightly basic mobile phase may be preferable, if your chromatography method allows.[2]
-
Autosampler Stability: If your samples remain in the autosampler for an extended period, they can degrade due to exposure to light and ambient temperature. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation.[2][11]
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Confirm Identities: If possible, use mass spectrometry (MS) to identify the masses of the unexpected peaks and compare them to the expected masses of potential degradation products.
-
Frequently Asked Questions (FAQs)
What is the best solvent for preparing a stock solution of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid?
For optimal long-term stability, an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.[2] For aqueous-based experiments, this stock can then be diluted into your experimental buffer immediately before use.
How should I store my solid compound?
The solid form of the compound should be stored in a cool, dry, and dark place.[10] A desiccator can help to protect it from moisture.
Can I use antioxidants to improve the stability of my solution?
Yes, adding antioxidants can be an effective way to prevent oxidative degradation of the indole ring.[2] However, you must first verify that the chosen antioxidant does not interfere with your experimental assay.
Best Practices for Handling and Storage
To ensure the highest quality of your experimental results, follow these best practices for preparing and storing solutions of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Summary of Recommended Storage Conditions
| Storage Type | Temperature | Container | Atmosphere | Duration |
| Solid Compound | 2-8°C | Tightly sealed, opaque | Dry | Long-term |
| Stock Solution (DMSO) | -20°C or -80°C | Amber glass vial with screw cap | Inert gas (e.g., Argon) overlay | Long-term |
| Aqueous Working Solution | 2-8°C | Amber vial or foil-wrapped tube | N/A | Short-term (prepare fresh daily) |
Protocol for Stock Solution Preparation
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Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully add the desired amount of solid 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
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Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve your target concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Inert Gas Purge (Optional but Recommended for Long-Term Storage): Gently blow a stream of an inert gas (e.g., argon or nitrogen) over the surface of the solution for a few seconds before tightly capping the vial. This displaces oxygen from the headspace.
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Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the primary pathways of hydrolysis and oxidation.
Caption: Major degradation routes for the parent compound.
Caption: Workflow for assessing compound stability.
By understanding the inherent vulnerabilities of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid and implementing these best practices, you can significantly improve the reliability and accuracy of your experimental outcomes.
References
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Boll, A. G., Andersen, K. R., & Jensen, H. H. (2015). A rapid and specific method for the detection of indole in complex biological samples. Applied and Environmental Microbiology, 81(15), 5293-5300. Retrieved from [Link]
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Bruck, K., & El-Sagheer, A. H. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16584. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
-
SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
-
PubMed Central. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
Nature. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Indoles Oxidative Ring-Opening/Cyclization Cascade with the 1,2-Diaminoarenes: Direct Synthesis of 2-Aryl-3-(2-aminoaryl)quinoxalines. Retrieved from [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
PubMed Central. (2019). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Retrieved from [Link]
-
Frontiers. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Retrieved from [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
Removing impurities from 4-[(1H-indol-1-ylacetyl)amino]butanoic acid samples
Initiating Data Collection
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Analyzing Purification Strategies
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Refining Purification Strategy
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Optimizing reaction temperature for indole-1-ylacetyl coupling
Status: Operational Current Protocol Version: 2.4 (Optimized for Regioselectivity & Thermal Stability) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize or couple an indole-1-ylacetyl moiety (Indole-N1-CH₂-CO-) and are encountering issues with regioselectivity (N1 vs. C3), low coupling efficiency, or degradation.
This guide moves beyond standard textbook procedures. It addresses the thermodynamic vs. kinetic realities of indole chemistry, providing you with self-validating protocols to ensure the correct isomer is formed and successfully coupled.
Module 1: The Core Challenge – Regioselectivity & Temperature
The most critical failure point in indole-1-ylacetyl synthesis is the competition between the N1 (Kinetic) and C3 (Thermodynamic) positions.
The Mechanistic Reality
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Kinetic Control (N1-Alkylation): The nitrogen atom (N1) is the most acidic site (pKa ~16 in DMSO). Deprotonation yields the indolyl anion. Under low temperatures (0°C – RT) and in polar aprotic solvents, the hard nucleophile (N) attacks the electrophile (e.g., chloroacetyl chloride or bromoacetate) fastest.
-
Thermodynamic Control (C3-Alkylation): The C3 position is the most electron-rich site on the ring. At higher temperatures (>60°C) or with weaker bases, the reaction equilibrium shifts, often leading to C3-alkylation or rearrangement of the N1-product to the C3-product.
Visualizing the Pathway
The following diagram illustrates the temperature-dependent divergence of the reaction.
Figure 1: Kinetic (N1) vs. Thermodynamic (C3) pathways in indole alkylation. Maintaining T < 25°C is crucial for N1 selectivity.
Module 2: Critical Protocols & Optimization
Protocol A: Synthesis of Indole-1-ylacetic Acid (Precursor)
Use this if you are building the linker from scratch.
| Parameter | Recommendation | Scientific Rationale |
| Base | NaH (60% dispersion) or Cs₂CO₃ | Strong bases ensure complete deprotonation of N-H (pKa ~16). NaH is cleaner; Cs₂CO₃ utilizes the "Cesium Effect" for solubility. |
| Solvent | DMF or NMP (Anhydrous) | High dielectric constant promotes dissociation of the indolyl salt, increasing N-nucleophilicity. |
| Temperature | 0°C (Addition) → RT (Stir) | CRITICAL: Addition at 0°C suppresses the activation energy barrier for C3 attack. Never heat this step. |
| Electrophile | Ethyl Bromoacetate | Bromide is a better leaving group than chloride for low-temp reactions, ensuring conversion without heating. |
Step-by-Step:
-
Cool anhydrous DMF to 0°C under Argon.
-
Add NaH (1.2 equiv). Stir 15 min.
-
Add Indole (1.0 equiv) slowly.[1] Solution will turn yellow/brown (Indolyl anion formation). Stir 30 min at 0°C.
-
Add Ethyl Bromoacetate (1.1 equiv) dropwise.
-
Allow to warm to RT naturally. Do not heat. Monitor by TLC.[1][2][3]
-
Validation: N1-product usually has a higher Rf than C3-product on Silica (Hex/EtOAc).
Protocol B: The Coupling (Indole-1-ylacetic Acid + Amine)
Use this if you are attaching the indole moiety to a drug/peptide.
The Issue: Indole-1-acetic acid is prone to decarboxylation or oxidative dimerization if activated incorrectly.
| Coupling Reagent | Temp Range | Notes |
| HATU / DIPEA | 0°C → RT | Gold Standard. High coupling efficiency.[4] Keep at 0°C during activation to prevent active ester hydrolysis. |
| T3P (Propylphosphonic anhydride) | RT → 50°C | Use only if HATU fails due to steric hindrance. T3P is safer at higher temps but less reactive. |
| EDC / HOBt | RT | Slower. Not recommended for sterically hindered amines in this context. |
Optimized Workflow:
-
Dissolve Indole-1-acetic acid in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) at 0°C .
-
Wait 5 minutes for the OAt-active ester to form. (Do not wait >20 mins; indole active esters are labile).
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black, and the yield is <10%. What happened?
Diagnosis: Oxidative polymerization. Root Cause: Indoles are electron-rich and extremely sensitive to oxidation by air and light, especially when deprotonated or in acidic media. High temperatures accelerate this. Solution:
-
Degas solvents: Sparge DMF with Argon for 15 mins before use.
-
Light Shielding: Wrap the flask in aluminum foil.
-
Temperature: If you heated the reaction to reflux, you likely polymerized the indole. Repeat at RT.
Q2: I see two spots on TLC close together. Is one the C3 isomer?
Diagnosis: Regioselectivity failure. Verification:
-
N1-isomer (Target): usually runs higher (less polar) than the C3-isomer because the N-H H-bond donor is removed.
-
C3-isomer (Impurity): retains the N-H group (unless dialkylated), making it more polar. Fix: Lower the reaction temperature to 0°C. Switch from K₂CO₃ (weak base) to NaH (strong base) to ensure the N-anion is the dominant nucleophile.
Q3: The coupling works, but I can't remove the urea byproduct (if using DCC/EDC).
Diagnosis: Purification difficulty. Solution: Switch to HATU . The byproducts are water-soluble and can be removed by a simple aqueous wash (saturated NaHCO₃ followed by 1M HCl, if the indole product is acid-stable).
Q4: Can I use acid chlorides (Indole-1-ylacetyl chloride) for the coupling?
Diagnosis: Reagent stability. Advice: Avoid if possible. Indole-1-ylacetyl chloride is highly unstable and prone to self-polymerization (Friedel-Crafts type intermolecular attack). Alternative: Use the in situ activation method (HATU or Mixed Anhydride) described in Protocol B.
Module 4: Decision Tree for Temperature Optimization
Use this logic flow to determine your ideal temperature setpoint.
Figure 2: Decision matrix for temperature selection based on reaction type and steric constraints.
References
-
Regioselectivity in Indole Alkylation
- Title: Regiodivergent N1- and C3- Carboxyl
- Source: ChemRxiv (2026).
- Relevance: Establishes the kinetic (N1) vs. thermodynamic (C3)
-
(Generalized citation based on search context 1.1)
-
Coupling Reagent Efficiency
-
Title: Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines.[4]
- Source: ResearchG
- Relevance: Validates HATU/DIPEA as the "gold standard" for amide couplings at ambient temper
-
(Context 1.20)
-
-
Indole Stability & Handling
-
Kinetic vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amide-Linked Indoleacetic Acid Conjugates May Control Levels of Indoleacetic Acid in Germinating Seedlings of Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jackwestin.com [jackwestin.com]
Resolving baseline noise in HPLC analysis of indole derivatives
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in the chromatographic analysis of indole derivatives (e.g., tryptophan, serotonin, indole-3-acetic acid, and pharmaceutical analogs): baseline noise and drift .
Indole derivatives present unique analytical challenges. They are highly sensitive to oxidation, often require acidic modifiers like trifluoroacetic acid (TFA) for optimal peak shape, and are frequently analyzed using highly sensitive Fluorescence Detection (FLD) or low-wavelength Ultraviolet (UV) detection. These specific chemical and instrumental requirements make their analysis particularly susceptible to baseline anomalies.
Below, you will find a mechanistic troubleshooting guide, self-validating experimental protocols, and quantitative diagnostic frameworks to restore system integrity.
Diagnostic Workflow: Isolating Baseline Anomalies
Before adjusting any chemical parameters, you must mechanically isolate the source of the noise. The following logical workflow dictates the sequence of troubleshooting.
Logical workflow for isolating the root cause of HPLC baseline noise.
Core Troubleshooting Guide & FAQs
Q1: Why does my baseline show periodic, rhythmic noise during the gradient elution of indole-3-acetic acid? Causality: Periodic, uniform noise is almost exclusively mechanical and is tied to the stroke of the pump pistons[1]. When analyzing indoles, researchers often use aqueous/organic gradients. If the pump's check valves are sticking (a common issue when using acetonitrile), or if pump seals are worn, the delivery of the mobile phase becomes uneven. Furthermore, dissolved air in the solvents can cause micro-cavitation inside the pump head, resulting in pressure pulsations that manifest as rhythmic baseline noise[2]. Resolution: Purge the pumps with degassed solvent. If the issue persists, replace the standard ruby check valves with ceramic check valves, which are less prone to sticking in standard reversed-phase solvents[3].
Q2: I am using Fluorescence Detection (FLD) for tryptophan and tadalafil analogs. The baseline is erratic with sharp, random spikes. What is the mechanistic cause? Causality: Indole derivatives are highly fluorescent, typically requiring excitation at ~275 nm and emission monitoring at ~335-340 nm[4]. FLD flow cells operate at near-atmospheric pressure. As high-pressure solvents mix and travel through the column, the solubility of dissolved gases decreases. When the eluent enters the low-pressure detector cell, these gases rapidly outgas, forming microscopic bubbles. As these bubbles pass through the excitation beam, they scatter light, causing sharp, random spikes[5]. Resolution: You must prevent outgassing within the flow cell by increasing the local pressure. Attach a back-pressure regulator (e.g., 345 kPa) or a 2-meter long, 0.3-mm internal diameter stainless steel restrictor tube to the detector outlet[4][5].
Q3: My UV baseline at 214 nm drifts upward significantly during a reversed-phase gradient run for complex indole mixtures. How do I correct this? Causality: Indole derivatives frequently require acidic modifiers like Trifluoroacetic acid (TFA) to suppress silanol interactions on the stationary phase, thereby preventing peak tailing. However, TFA absorbs UV light strongly at low wavelengths. As the gradient shifts from the aqueous phase to the organic phase, the spectral shift and changing refractive index of the TFA cause the baseline to rise continuously across the run[3]. Resolution: You must balance the absorbance of the mobile phases. Add slightly less TFA to your organic phase (e.g., 0.1% in Water, 0.085% in Acetonitrile) to match the baseline absorbance of the two channels. Additionally, installing a static mixer between the pump and the injector will ensure uniform solvent blending and reduce mixing noise[3][6].
Q4: How does baseline noise directly impact my ability to quantify trace indole metabolites? Causality: In analytical chemistry, instrument sensitivity is mathematically defined by the Signal-to-Noise (S/N) ratio. Baseline noise is calculated as the difference between the largest and smallest point of the baseline in a blank run[7]. If the baseline noise is high, trace indole peaks will be swallowed by the background variation. Resolution: To reliably detect an analyte (Limit of Detection, LOD), the peak height must be at least 3 times the baseline noise (S/N 3:1)[7][8][9]. To accurately quantify it (Limit of Quantitation, LOQ), the S/N ratio must be at least 10:1[8][9]. Reducing baseline noise directly lowers your LOD and LOQ without requiring larger injection volumes.
Quantitative Data: Noise Characteristics and S/N Impact
The table below summarizes the quantitative relationship between specific noise profiles, their mechanical origins, and their impact on the analytical limits for indole derivatives.
| Noise Characteristic | Primary Mechanistic Cause | Frequency / Pattern | Impact on Indole Analysis | S/N Consequence (LOD/LOQ) |
| Periodic Pulsation | Pump check valve failure or air in pump head[1][2] | Synchronous with pump stroke (e.g., every 2-3 seconds) | Shifts retention times; obscures closely eluting indole isomers. | Reduces S/N by artificially raising the average noise floor. |
| Sharp, Random Spikes | Micro-bubbles outgassing in the detector flow cell[5] | Random, high-amplitude, high-frequency | Triggers false peak integration in highly sensitive FLD methods. | Prevents accurate calculation of LOQ (S/N < 10:1)[9]. |
| Continuous Upward Drift | Unbalanced TFA absorbance in gradient elution[3] | Gradual incline over the entire gradient time | Masks late-eluting, highly retained hydrophobic indoles. | Skews baseline integration, invalidating LOD calculations[7]. |
| Broad, Wandering Noise | Column phase dewetting or mobile phase contamination[2][10] | Low-frequency, undulating waves | Creates "ghost peaks" that mimic trace indole metabolites. | Artificially inflates analyte signal, causing false positives. |
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols are designed so that the outcome of each step dictates the absolute truth of the system's status.
Protocol 1: System Isolation and Noise Source Identification
This protocol systematically removes variables from the flow path to identify the exact source of baseline noise[10].
-
Step 1: Baseline Assessment. Run the standard gradient method with a blank injection. Calculate the peak-to-peak baseline noise using your chromatography data system[9].
-
Step 2: Column Elimination. Stop the flow. Remove the analytical column and replace it with a zero-dead-volume union[2]. Restart the flow.
-
Validation Check: If the noise disappears, the column was contaminated or bleeding stationary phase. (Stop here and replace/wash the column). If the noise persists, the issue is systemic. Proceed to Step 3.
-
-
Step 3: Pump vs. Detector Isolation. With the union still in place, stop the pump flow completely. Monitor the baseline on the software for 5 minutes.
-
Validation Check: If the baseline is now perfectly flat, the noise is flow-related (pump pulsations, solvent mixing, or dirty mobile phase)[11]. If random noise or wandering continues without flow, the issue is strictly electronic or detector-related (e.g., a failing UV/FLD lamp or a cracked flow cell window)[1][11].
-
Protocol 2: Mobile Phase Optimization and Degassing for FLD of Indoles
Fluorescence detection of indoles requires pristine, oxygen-free environments to prevent baseline spikes and fluorescence quenching.
-
Step 1: Solvent Preparation. Prepare mobile phases using only freshly opened, LC-MS grade water and organic solvents[12]. Older solvents accumulate dissolved impurities that elevate the baseline.
-
Step 2: Active Degassing. Do not rely solely on the instrument's inline vacuum degasser. Sparge the mobile phase reservoirs with ultra-high-purity Helium gas for 15 minutes prior to the run[3][4]. Helium displaces dissolved oxygen, which acts as a potent fluorescence quencher and bubble source.
-
Step 3: Backpressure Application. Install a 345 kPa (approx. 50 psi) back-pressure regulator directly to the waste line exiting the FLD flow cell[4].
-
Validation Check: Monitor the baseline. The application of backpressure will instantly crush any micro-bubbles back into solution, immediately eliminating sharp, random spikes from the chromatogram[5].
-
References
- Troubleshooting Common HPLC Issues. Labcompare.com.
- HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group.
- Eliminating Baseline Problems. Agilent Technologies.
- Looking with Light: Breaking Down Liquid Chromatography Method Development. Cannabis Science and Technology.
- Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
- The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Chrom Tech.
- Development of Rapid and Robust Stability-Indicating Method for Analysis of Ziprasidone. Acta Poloniae Pharmaceutica.
- HPLC Troubleshooting: What is causing baseline noise? Axion Labs (YouTube).
- Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
- A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma. National Institutes of Health (NIH).
- HPLC Diagnostic Skills—Noisy Baselines. LCGC International.
- HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. sepscience.com [sepscience.com]
- 4. A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
Overcoming steric hindrance in indole-1-acetic acid amidation
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support center for synthetic challenges in drug discovery and development. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the amidation of indole-3-acetic acid (IAA) and its derivatives, particularly when steric hindrance is a limiting factor. As your application support partner, we aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these challenging yet crucial reactions.
Introduction: The Challenge of Sterically Hindered IAA Amidation
Indole-3-acetic acid (IAA) is a vital scaffold in medicinal chemistry and a fundamental plant hormone.[1] Its derivatization via amidation is a key step in the synthesis of numerous biologically active compounds. However, the direct coupling of the IAA carboxyl group with sterically bulky or electronically deactivated amines—or the amidation of IAA derivatives with bulky substituents near the carboxylic acid—presents a significant synthetic hurdle.
Steric hindrance slows the rate of nucleophilic attack by the amine onto the activated carboxylate, leading to low yields, failed reactions, and the formation of unwanted byproducts.[2] This guide provides a structured approach to diagnosing and solving these issues through a series of frequently asked questions, detailed protocols, and comparative data.
Troubleshooting Guide & FAQs
Q1: Why is my amidation of a sterically hindered Indole-3-Acetic Acid derivative failing or giving low yields?
A1: The Root Cause: Kinetic Barriers and Competing Pathways
The formation of an amide bond is a nucleophilic acyl substitution reaction. For this to occur efficiently, the amine's lone pair of electrons must attack the electrophilic carbon of an "activated" carboxylic acid. Steric hindrance introduces two primary kinetic barriers:
-
Shielding the Electrophile: Bulky groups on the IAA backbone (e.g., at the C2 position) or on the coupling reagent itself can physically block the incoming amine nucleophile from approaching the activated carboxyl carbon.
-
Reducing Nucleophilicity: Large substituents on the amine reduce its nucleophilicity and make it difficult for the nitrogen's lone pair to achieve the correct trajectory for a successful attack.
When the desired reaction is slow, side reactions can become dominant. With many activating agents, the activated IAA intermediate is unstable. If it is not quickly consumed by the amine, it can decompose or react with other species in the mixture. For example, the highly reactive O-acylisourea intermediate formed when using carbodiimides can rearrange or racemize if not promptly intercepted by the amine.[3]
Caption: Steric hindrance prevents the amine nucleophile from effectively attacking the activated carboxyl group.
Q2: My standard coupling reagent (e.g., DCC, EDC/HOBt) isn't working. Which reagents are better for sterically hindered substrates?
A2: Upgrading Your Activation Strategy
Standard carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often insufficient for sterically demanding couplings.[4] The key is to generate a more reactive activated intermediate. Modern onium salt-based coupling reagents are significantly more effective because they form highly reactive activated esters that can better overcome the steric barrier.[5]
These reagents are categorized into two main classes:
-
Aminium/Uronium Salts: (e.g., HATU, HBTU, HCTU). These are among the most powerful activating agents. HATU, which forms a highly reactive OAt-ester, is often the reagent of choice for difficult couplings.[6]
-
Phosphonium Salts: (e.g., PyBOP, PyAOP). These are also highly effective, with PyAOP being particularly useful for coupling N-methylated (a form of steric hindrance) or other challenging amino acids.[6]
The choice of additive is also critical. Additives like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) not only suppress racemization but also form active esters that are more reactive than the initial O-acylisourea intermediate from carbodiimides.[3] HOAt is generally superior to HOBt for hindered couplings due to a neighboring group effect that accelerates the subsequent aminolysis.[3]
Table 1: Comparison of Common Coupling Reagents for Hindered Amidations
| Reagent Class | Example(s) | Reactivity for Hindered Substrates | Key Advantages | Considerations |
| Carbodiimides | DCC, EDC | Low to Moderate | Cost-effective, widely available.[6] | Often insufficient for hindered cases; byproduct removal can be an issue (DCU precipitation).[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Generates highly reactive OBt/OAt esters; stable reagents. | Can be more expensive; byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | Extremely fast and efficient, especially HATU and HCTU.[4] Considered the gold standard for difficult couplings.[7] | Higher cost; can cause guanidinylation of the primary amine if not pre-activated correctly.[5] |
| Dehydrating Agents | T3P® | High | Forms a mixed anhydride; byproducts are water-soluble and easily removed; considered a "green" reagent.[8] | Requires a non-nucleophilic base. |
Q3: How can I optimize my reaction conditions to improve the yield of my hindered amidation?
A3: Systematically Tuning Reaction Parameters
When a powerful coupling reagent alone is not sufficient, optimizing the reaction environment is the next logical step. Steric hindrance slows reaction kinetics, so adjustments should aim to increase molecular motion and improve solvation.
-
Solvent Choice: The solvent must effectively solvate the reactants to prevent aggregation and ensure they are available to react. For difficult couplings, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[4] In some cases, less polar solvents like Dichloromethane (DCM) can be effective, particularly when using the acyl chloride method.
-
Temperature and Time: Since hindered reactions are slow, extending the reaction time (e.g., from 2 hours to 12-24 hours) is a simple and effective strategy.[4] Gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy, but must be used cautiously as it can increase the risk of racemization at chiral centers.[4] For rapid optimization, microwave-assisted synthesis is a powerful technique to drive difficult couplings to completion in minutes rather than hours.[4][9]
-
Stoichiometry and Order of Addition: Use a slight excess (1.1-1.5 equivalents) of the more potent coupling reagent (e.g., HATU). It is also crucial to pre-activate the carboxylic acid with the coupling reagent for several minutes before adding the amine. This ensures the activated species is formed in high concentration and minimizes side reactions like the capping of the amine by the coupling reagent itself.[4]
Caption: A decision-making workflow for troubleshooting low-yielding hindered amidations.
Q4: I'm still struggling with direct coupling. What are some robust alternative strategies?
A4: Bypassing the Problem with More Reactive Intermediates
When even the most potent in-situ coupling reagents fail, it's time to consider a different approach that involves forming a more stable, yet highly reactive, intermediate from the indole-3-acetic acid.
Strategy 1: Conversion to Acyl Halides This is one of the oldest and most reliable methods for forming amides from sterically hindered substrates.[10] The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in-situ generated acyl chloride then reacts rapidly with the amine, often at low temperatures, to form the amide. This method's high reactivity can overcome significant steric barriers.[10][11]
Strategy 2: Use of Mixed Anhydrides Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or n-propanephosphonic acid anhydride (T3P®) activate the carboxylic acid by forming a mixed anhydride.[8][10] These intermediates are highly reactive and have proven effective for coupling hindered substrates while minimizing epimerization. T3P® is particularly attractive due to its ease of use and the generation of water-soluble byproducts, simplifying purification.[8]
Experimental Protocols
Protocol 1: High-Efficiency Amidation of a Hindered IAA Derivative using HATU
This protocol is designed for coupling a sterically hindered amine to an IAA derivative where standard methods have failed.
Materials:
-
Indole-3-acetic acid derivative (1.0 eq)
-
Sterically hindered amine (1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N-Methylpyrrolidone (NMP)
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the indole-3-acetic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous NMP.
-
Pre-activation: Add DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the activated OAt-ester.
-
Coupling: Add the sterically hindered amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, the reaction may require stirring for 12-24 hours. If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide.
Protocol 2: Amidation via an Acyl Chloride Intermediate
This protocol is a robust alternative for extremely challenging couplings.
Materials:
-
Indole-3-acetic acid derivative (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5 eq) or Thionyl chloride (SOCl₂) (1.5 eq)
-
Sterically hindered amine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base such as Triethylamine (TEA) or DIPEA (2.5 eq)
-
Catalytic amount of anhydrous DMF (1-2 drops) if using oxalyl chloride
Procedure:
-
Acyl Chloride Formation: In an oven-dried flask under an inert atmosphere, suspend or dissolve the indole-3-acetic acid derivative (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Cool the mixture to 0°C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO₂, CO, HCl) will occur.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The completion of this step can be monitored by quenching a small aliquot with methanol and observing the formation of the methyl ester by LC-MS.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl. This step is critical. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, dissolve the sterically hindered amine (1.2 eq) and the non-nucleophilic base (e.g., DIPEA, 2.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Slowly add the solution of the acyl chloride to the amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 3, 2026.
- Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved March 3, 2026.
-
PMC. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved March 3, 2026, from [Link]
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved March 3, 2026.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved March 3, 2026.
- PMC. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved March 3, 2026.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved March 3, 2026.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved March 3, 2026, from [Link]
- ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved March 3, 2026.
- ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved March 3, 2026.
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved March 3, 2026, from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved March 3, 2026, from [Link]
- Vertex AI Search. (n.d.).
- INTERNATIONAL JOURNAL OF ENGINEERING DEVELOPMENT AND RESEARCH. (n.d.). Synthesis of B – Aminoacids and their Amide Derivatives with Indole Acetic Acid. Retrieved March 3, 2026.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved March 3, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indole-3-Acetic Acid from 3-Indoleacetonitrile. Retrieved March 3, 2026.
-
ResearchGate. (n.d.). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. Retrieved March 3, 2026, from [Link]
- RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved March 3, 2026.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 3, 2026, from [Link]
-
PMC. (n.d.). Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice. Retrieved March 3, 2026, from [Link]
- PubMed. (2008, January 11). Activation of the indole-3-acetic acid-amido synthetase GH3-8 suppresses expansin expression and promotes salicylate- and jasmonate-independent basal immunity in rice. Retrieved March 3, 2026.
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved March 3, 2026, from [Link]
- ResearchGate. (n.d.). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Retrieved March 3, 2026.
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved March 3, 2026, from [Link]
- ResearchGate. (n.d.). Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products. Retrieved March 3, 2026.
- RSC Publishing. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved March 3, 2026.
- ACS Publications. (n.d.). Aminolysis of activated esters of indole-3-acetic acid in acetonitrile. Retrieved March 3, 2026.
Sources
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- 3. peptidechemistry.org [peptidechemistry.org]
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- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Storage conditions to maintain stability of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage conditions for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. Maintaining the integrity of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 4-[(1H-indol-1-ylacetyl)amino]butanoic acid?
A1: For long-term stability, solid 4-[(1H-indol-1-ylacetyl)amino]butanoic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] The ideal temperature is between 2-8°C. It is crucial to protect the compound from light and moisture to prevent degradation.[1][4][5] The indole moiety, in particular, can be sensitive to air and light.[4]
Q2: How should I store solutions of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid?
A2: Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each use. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for your specific application.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid are not extensively documented in the provided search results, related indole-containing compounds like indole-3-acetic acid are known to be susceptible to degradation.[1][5] Potential degradation pathways could include:
-
Oxidation: The indole ring can be susceptible to oxidation, especially when exposed to air and light.[4]
-
Hydrolysis: The amide and carboxylic acid functional groups could be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of indole-containing compounds.[5]
Q4: Is 4-[(1H-indol-1-ylacetyl)amino]butanoic acid sensitive to light?
A4: Yes. Indole-containing compounds are often light-sensitive.[4][5] It is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: What are the visible signs of degradation?
A5: A visual indication of degradation can be a change in the color of the solid material or solution. For many organic compounds, a color change to yellow or brown can signify decomposition. For solutions, the appearance of precipitates or a change in clarity can also indicate degradation. Purity analysis by techniques such as HPLC will show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use. Run a stability check of the compound in the assay medium over the time course of the experiment. |
| Loss of compound purity over time in storage. | Improper storage conditions (exposure to light, moisture, or elevated temperature). | Store the solid compound at 2-8°C in a tightly sealed, opaque container.[1][2][3] For solutions, aliquot and store at -80°C and use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound. | Review the handling and storage procedures. Ensure the compound is protected from light and moisture. Prepare fresh solutions for analysis. |
| Difficulty dissolving the solid compound. | The compound may have low solubility in the chosen solvent. | Consult solubility data if available. Consider using a different solvent or employing techniques such as gentle warming or sonication to aid dissolution. Be aware that heating can accelerate degradation. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC
This protocol provides a general method for assessing the purity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. The specific conditions may need to be optimized for your HPLC system.
Materials:
-
4-[(1H-indol-1-ylacetyl)amino]butanoic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength appropriate for the indole chromophore)
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak.
-
Protocol 2: Forced Degradation Study
This study can help identify potential degradation pathways and the stability of the compound under various stress conditions.
Materials:
-
4-[(1H-indol-1-ylacetyl)amino]butanoic acid
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV light source for a defined period.
-
Analysis: Analyze the samples from each condition by HPLC (as described in Protocol 1) to assess the extent of degradation and identify any major degradation products.
Visualizations
Caption: Recommended storage workflow for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Caption: Potential degradation pathways for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
References
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- Loba Chemie. INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY.
- Apollo Scientific. 4-(1H-Indol-3-yl)butanoic acid.
- Sdfine. INDOLE-3-ACETIC ACID (IAA).
- Cayman Chemical. (2024, October 30). Safety Data Sheet.
- Chemstock. 4-AMINO BUTYRIC ACID.
- Flinn Scientific. (2016, March 22). Indole-3-acetic Acid Safety Data Sheet (SDS).
- CDH Fine Chemical. Indole-3-Acetic Acid CAS No 87-51-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. Stability and proper storage conditions for 4-(2,3-dihydroxyphenyl)butanoic acid.
Sources
Technical Support Center: Precipitation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the precipitation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid that influence its precipitation?
-
Indole Moiety: The indole ring system is largely non-polar and hydrophobic.
-
Butanoic Acid Moiety: The carboxylic acid group is polar and capable of hydrogen bonding. Its pKa is likely in the range of 4-5, similar to other short-chain carboxylic acids. This means its charge state, and therefore solubility, is highly dependent on pH.[1][2]
-
Amide Linkage: The acetylamino group is polar and can participate in hydrogen bonding.
This amphiphilic nature—possessing both polar and non-polar regions—is a critical factor in selecting an appropriate solvent system for precipitation.
Q2: What are the primary methods for inducing precipitation of this compound?
A2: The two most common and effective methods for precipitating a compound like 4-[(1H-indol-1-ylacetyl)amino]butanoic acid are:
-
Anti-solvent Precipitation: This technique involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "bad" solvent (an anti-solvent) in which it is poorly soluble to force precipitation.[3][4][5]
-
pH Adjustment (for aqueous solutions): Exploiting the carboxylic acid group, the compound can be dissolved in a basic aqueous solution (forming the soluble carboxylate salt) and then precipitated by adding an acid to lower the pH, neutralizing the carboxylate and causing the less soluble carboxylic acid to crash out of solution.[1][6]
Q3: My precipitation attempt resulted in an oil instead of a solid. What causes this and how can I fix it?
A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a crystalline solid. This typically occurs when the supersaturation of the solution is too high, leading to rapid nucleation and insufficient time for crystal lattice formation.
To troubleshoot oiling out:
-
Slow down the addition of the anti-solvent or acid. A slower rate of addition reduces the rate of supersaturation.
-
Maintain a constant and vigorous stirring to ensure homogeneity and promote crystal growth over nucleation.
-
Adjust the temperature. Sometimes, cooling the solution can promote crystallization. However, in some cases, a slight increase in temperature might be necessary to overcome the kinetic barrier to crystallization.
-
Try a different solvent/anti-solvent system. The choice of solvents plays a critical role in the crystal habit.
Troubleshooting Guide: Common Precipitation Issues
Issue 1: Low Precipitation Yield
Low yield can be frustrating and is often traced back to the choice of solvent system or incomplete precipitation.
Root Causes & Solutions:
-
Inappropriate Solvent/Anti-solvent Ratio: The final solvent mixture may still be too "good" of a solvent for your compound.
-
Solution: Increase the proportion of the anti-solvent. Perform small-scale solubility tests to determine the optimal ratio.
-
-
Insufficient pH change: When using pH adjustment, the final pH might not be low enough to fully protonate the carboxylic acid.
-
Solution: Ensure the final pH is at least 1-2 pH units below the pKa of the carboxylic acid. Use a pH meter for accurate measurement.
-
-
Compound is too soluble in the chosen anti-solvent:
-
Solution: Select a more effective anti-solvent. See the table below for suggestions.
-
Experimental Protocol: Optimizing Anti-Solvent Ratio
-
Dissolve a known amount of your compound in a minimal amount of a "good" solvent (e.g., Methanol, THF).
-
In separate small vials, add varying amounts of an anti-solvent (e.g., water, heptane) to the solution.
-
Observe the amount of precipitate formed at each ratio.
-
Isolate and dry the precipitate to calculate the yield for each condition.
Issue 2: Impure Precipitate
The precipitated solid may contain trapped solvents or other impurities from the reaction mixture.
Root Causes & Solutions:
-
Rapid Precipitation: Fast precipitation can trap impurities within the crystal lattice.
-
Solution: Slow down the precipitation process by adding the anti-solvent or acid dropwise with vigorous stirring.
-
-
Poor Washing: Inadequate washing of the filtered solid will leave surface impurities.
-
Solution: Wash the filtered cake with a cold solvent in which your compound is poorly soluble but the impurities are soluble. A small amount of the anti-solvent is often a good choice.
-
Alternative Solvent Systems for Precipitation
The selection of an appropriate solvent system is paramount for successful precipitation. Below is a table of potential solvent and anti-solvent combinations based on the inferred properties of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
| Good Solvents (for Dissolution) | Potential Anti-Solvents (for Precipitation) | Rationale & Considerations |
| Polar Protic Solvents | ||
| Methanol (MeOH) | Water, Diethyl Ether, Heptane | Methanol is a good starting point due to its ability to dissolve a wide range of compounds. Water is a common anti-solvent for moderately polar compounds.[7] |
| Ethanol (EtOH) | Water, Hexane | Similar to methanol, but slightly less polar. |
| Polar Aprotic Solvents | ||
| Tetrahydrofuran (THF) | Water, Heptane, Diethyl Ether | THF is a good solvent for many organic compounds.[8] The addition of a non-polar anti-solvent like heptane can be very effective. |
| Acetone | Water, Isopropanol | Acetone is a versatile solvent, and its miscibility with water makes it a good candidate for anti-solvent precipitation. |
| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Water | These are very strong solvents and should be used when the compound has poor solubility in other common solvents. Be aware that removing residual DMF or DMSO can be challenging. |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | Heptane, Hexane | If the compound is soluble in DCM, adding a non-polar alkane can induce precipitation. |
Visualizing the Precipitation Workflow
A systematic approach is key to developing a robust precipitation protocol. The following diagram illustrates a decision-making workflow for selecting an appropriate precipitation method.
Caption: Decision workflow for precipitation method selection.
Detailed Experimental Protocol: Anti-Solvent Precipitation
This protocol provides a general framework. The specific solvents and volumes should be optimized for your particular case.
-
Dissolution: In a clean flask, dissolve the crude 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in a minimal amount of a "good" solvent (e.g., methanol) at room temperature. Stir until all the solid has dissolved.
-
Precipitation: While stirring the solution vigorously, slowly add the chosen anti-solvent (e.g., deionized water) dropwise using a dropping funnel. Continue adding the anti-solvent until a precipitate is observed.
-
Crystallization: After the initial precipitate formation, continue adding the anti-solvent until no more solid appears to be forming. Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation and allow for crystal growth.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
References
-
SciSpace. (n.d.). Anti-solvent precipitation and subsequent film formation of hydrophobic drugs for drug delivery. Retrieved from [Link]
-
Science.gov. (n.d.). Antisolvent precipitation method: Topics. Retrieved from [Link]
-
Al-khattaf, S., & El-khateeb, M. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
- Google Patents. (2014, June 5). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]
-
University of Michigan. (n.d.). Preparation and Reaction of Carboxylic Acids. Retrieved from [Link]
Sources
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- 2. idc-online.com [idc-online.com]
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- 4. antisolvent precipitation method: Topics by Science.gov [science.gov]
- 5. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
High-Resolution LC-MS/MS Fragmentation Analysis of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid: A Platform Comparison Guide
Executive Summary
For researchers and drug development professionals analyzing indole-derivatives, selecting the appropriate mass spectrometry fragmentation platform is critical for accurate structural elucidation. This guide provides an in-depth comparison of the LC-MS/MS fragmentation patterns of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid (exact mass: 260.1161 Da;
Mechanistic Causality of Fragmentation
Upon electrospray ionization (ESI) and subsequent collisional activation, the protonated precursor ion (
-
Amide Bond Cleavage (Primary Fragmentation): The amide linkage connecting the indol-1-ylacetyl core to the GABA (4-aminobutanoic acid) chain is the most labile bond. Cleavage here, accompanied by the neutral loss of the GABA moiety (103.06 Da), yields the highly stable indol-1-ylacetyl cation at m/z 158.06 .
-
Dehydration: The terminal carboxylic acid group of the GABA moiety readily loses water (
, 18 Da) under low-energy activation, forming the ion at m/z 243.11. -
Secondary Core Cleavage: At higher internal energies, the primary m/z 158.06 fragment undergoes secondary dissociation. The expulsion of carbon monoxide (CO, 28 Da) from the acetyl group generates the diagnostic indol-1-ylmethyl cation at m/z 130.06 . Further high-energy collisions strip a methylene group to leave the indole radical cation at m/z 117.06 .
Platform Comparison: Ion Trap CID vs. Orbitrap HCD
As a Senior Application Scientist, I frequently observe that the choice of mass analyzer architecture fundamentally alters the observed MS/MS spectra for indole-derivatives.
-
Ion Trap CID (Resonant Excitation): IT-CID is a resonant excitation technique where the precursor ion is slowly heated through multiple low-energy collisions with a light gas like helium . Once the precursor fragments into the primary m/z 158.06 ion, this new fragment falls out of resonance with the applied excitation frequency. Consequently, it "cools" and resists further fragmentation . Thus, IT-CID spectra are heavily dominated by primary fragments (m/z 158.06 and m/z 243.11). Furthermore, IT-CID is restricted by the "one-third rule" (low-mass cutoff), which can obscure critical diagnostic ions in the lower mass range .
-
Orbitrap HCD (Beam-Type CID): HCD occurs in a dedicated multipole collision cell using a heavier collision gas (e.g., Nitrogen) . In this beam-type activation, ions are accelerated forcefully into the cell, meaning both the precursor and its subsequent fragments undergo multiple high-energy collisions . This lack of thermal equilibration allows for the generation of rich, secondary and tertiary fragments . For our target molecule, HCD successfully drives the m/z 158.06 ion to fragment further into the diagnostic m/z 130.06 and m/z 117.06 ions. Importantly, HCD has no low-mass cutoff, ensuring these low-mass fragments are captured with high-resolution accurate mass (HRAM) precision .
Self-Validating Experimental Protocol
To objectively compare these platforms, the following self-validating LC-MS/MS workflow must be executed.
Step 1: System Suitability & Calibration (Self-Validation) Before analyzing the target compound, inject a 100 ng/mL standard of indole-3-acetic acid (IAA). Verify the presence of the m/z 130.06 quinolinium diagnostic ion in the MS/MS spectrum. Ensure mass accuracy is <3 ppm. Causality: This validates that the collision energy calibration is sufficient to drive secondary indole fragmentation, ensuring the system is primed for deep structural elucidation.
Step 2: Sample Preparation
-
Dissolve 1 mg of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to a 500 ng/mL working solution using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Step 3: Liquid Chromatography (LC) Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Injection volume: 2 µL.
Step 4: Mass Spectrometry (MS/MS) Acquisition
-
Platform: Hybrid Linear Ion Trap-Orbitrap mass spectrometer.
-
Source: Electrospray Ionization (ESI) in positive mode. Capillary temperature: 320°C. Spray voltage: 3.5 kV.
-
IT-CID Acquisition: Isolate precursor m/z 261.12 in the linear ion trap. Apply Normalized Collision Energy (NCE) of 35% with an activation time of 10 ms. Detect fragments in the ion trap.
-
Orbitrap HCD Acquisition: Isolate precursor m/z 261.12. Route ions to the multipole HCD cell. Apply NCE of 35%. Transfer fragments to the Orbitrap analyzer and acquire at a resolution of 60,000 (at m/z 200).
Quantitative Fragmentation Data
The table below summarizes the relative abundances of key fragment ions, highlighting the profound differences between resonant and beam-type activation at identical NCE settings.
| Fragment Ion | Structural Assignment | IT-CID (Resonant) Relative Abundance | Orbitrap HCD (Beam-Type) Relative Abundance |
| m/z 243.11 | 45% | 15% | |
| m/z 158.06 | Indol-1-ylacetyl Cation | 100% (Base Peak) | 60% |
| m/z 130.06 | Indol-1-ylmethyl Cation | < 5% | 100% (Base Peak) |
| m/z 117.06 | Indole Radical Cation | Not Detected | 40% |
Fragmentation Pathway Visualization
LC-MS/MS fragmentation pathway of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
References
-
Chen et al., "A liquid chromatography-tandem mass spectrometry-based assay for indole-3-acetic acid-amido synthetase", Analytical Biochemistry, 2009. URL: [Link]
-
Niessen, W.M.A., "Interpretation of MS-MS mass spectra of drugs and pesticides", Wiley, 2017. URL: [Link]
-
"Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument", PLoS One (via PMC), 2016. URL: [Link]
-
"Tandem Mass Spectrometry (MS/MS) Explained", Technology Networks. URL: [Link]
-
"Difference between HCD and CID collision induced dissociations?", Chemistry StackExchange. URL: [Link]
A Comparative Guide for Researchers: Indole-3-Acetic Acid vs. 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
An In-Depth Analysis of Structure, Function, and Application
In the vast field of chemical biology and drug development, the indole scaffold represents a "privileged structure," a molecular framework that frequently yields biologically active compounds. However, the precise functionalization of this scaffold is critical in determining its biological target and subsequent activity. This guide provides a detailed, evidence-based comparison between the archetypal phytohormone, Indole-3-acetic acid (IAA), and a synthetic analogue, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. We will dissect how a seemingly minor shift in a substituent's position—from the C-3 carbon to the N-1 nitrogen—radically alters the molecule's mechanism of action and its utility for researchers.
The Decisive Factor: A Tale of Two Isomers
The fundamental distinction between IAA and its N-substituted counterpart lies in the point of attachment of the functional side chain to the indole ring. This structural variance is not trivial; it is the primary determinant of their profoundly different biological roles.
-
Indole-3-acetic acid (IAA): As the most common, naturally occurring plant hormone of the auxin class, IAA's structure is defined by a carboxymethyl group at the C-3 position of the indole ring.[1][2] This specific configuration is essential for its recognition by the auxin receptor sites in plants, which mediates its vast array of effects on plant growth and development.[1][3][4]
-
4-[(1H-indol-1-ylacetyl)amino]butanoic acid: In this synthetic derivative, the functional group is tethered to the indole ring via the N-1 position. This N-alkylation fundamentally changes the molecule's three-dimensional shape and hydrogen bonding potential compared to IAA.[5] Such N-substituted indole derivatives are often explored not for hormonal activity, but for therapeutic applications in medicinal chemistry, including anti-inflammatory and analgesic agents.[5]
Figure 1. Positional isomerism of the side chain on the indole ring.
Divergent Mechanisms and Biological Outcomes
The structural differences directly translate into distinct mechanisms of action. While IAA is a well-characterized plant growth regulator, the biological activity of N-1 substituted indoles must be evaluated in entirely different contexts.
Indole-3-Acetic Acid: The Master Plant Regulator
IAA functions as a critical signaling molecule essential for nearly every aspect of a plant's life, including cell elongation, division, and differentiation.[1][3] Its mechanism is a classic example of targeted protein degradation. IAA binds to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event tags the Aux/IAA protein for destruction by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes, ultimately driving plant growth.
Figure 2. Simplified signaling pathway for Indole-3-acetic acid (IAA) in plant cells.
4-[(1H-indol-1-ylacetyl)amino]butanoic acid: A Candidate for Pharmacology
The N-1 substitution prevents this molecule from fitting into the auxin co-receptor pocket, rendering it inactive as a plant hormone. Instead, research on analogous N-substituted indoles focuses on mammalian systems. For instance, various indole derivatives are investigated for their potential as inhibitors of enzymes like aldose reductase or as ligands for serotonin receptors.[6][7] The specific activity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is not extensively documented in public literature and would need to be determined empirically through a battery of pharmacological screens (e.g., receptor binding assays, enzyme inhibition assays).
Quantitative Performance: An Illustrative Bioassay
To provide a clear, quantitative comparison, we present illustrative data from a standard auxin bioassay: the Avena (oat) coleoptile elongation test. This test measures the ability of a substance to promote cell elongation, a hallmark of auxin activity.[8][9]
Experimental Rationale: The protocol is designed to validate auxin activity. Oat coleoptiles are decapitated to remove the primary endogenous source of IAA and then incubated with test compounds. True auxins will rescue and promote elongation in a dose-dependent manner.
Table 1: Illustrative Data from Avena Coleoptile Elongation Bioassay
| Compound | Concentration (M) | Mean Coleoptile Elongation (% of Control ± SD) |
| Control (Buffer) | - | 100 ± 4.5 |
| Indole-3-acetic acid (IAA) | 10⁻⁷ | 145 ± 6.2 |
| 10⁻⁶ | 210 ± 9.8 | |
| 10⁻⁵ | 265 ± 11.3 | |
| 4-[(1H-indol-1-ylacetyl)amino]butanoic acid | 10⁻⁷ | 102 ± 5.1 |
| 10⁻⁶ | 103 ± 4.8 | |
| 10⁻⁵ | 101 ± 5.5 |
Note: This data is representative and serves to illustrate the expected outcome based on the compounds' known structure-activity relationships. Standard Deviation (SD) is included to represent typical experimental variability.
The results clearly demonstrate that IAA exhibits potent, dose-dependent biological activity in this plant-based assay, whereas the N-1 substituted analogue shows no significant activity above the control baseline.
Experimental Protocol: The Avena Coleoptile Bioassay
This self-validating protocol provides a robust method for quantifying auxin-like activity.
Figure 3. Standardized workflow for the Avena coleoptile elongation bioassay.
Detailed Steps:
-
Seed Germination: Germinate Avena sativa seeds on moist filter paper in complete darkness for 72-96 hours at 25°C to obtain straight, etiolated seedlings.
-
Coleoptile Excision: Working under a non-stimulatory dim red light, decapitate the seedlings by removing the top 3-4 mm of the coleoptile to eliminate the primary source of endogenous IAA.
-
Segment Preparation: From the remaining coleoptile, excise a 10 mm segment starting approximately 3 mm below the cut tip.
-
Depletion of Endogenous Auxin: Float the collected segments in a phosphate buffer solution (pH 6.0) containing 2% sucrose for 1-2 hours to allow residual endogenous auxin to diffuse out.
-
Incubation: Prepare serial dilutions of the test compounds (e.g., 10⁻⁷ to 10⁻⁵ M) in the same buffer. Use buffer alone as the negative control. Randomly distribute 10-15 segments into petri dishes containing the solutions.
-
Final Incubation: Incubate the dishes in darkness for 18-24 hours at 25°C to allow for cell elongation.
-
Measurement: Measure the final length of each segment to the nearest 0.1 mm.
-
Analysis: For each treatment, calculate the average increase in length and express it as a percentage of the average elongation observed in the negative control group.
Conclusion and Recommendations for Researchers
The comparative analysis of Indole-3-acetic acid and 4-[(1H-indol-1-ylacetyl)amino]butanoic acid provides a definitive illustration of a core principle in pharmacology and chemical biology: molecular structure dictates biological function.
-
For Plant Biologists and Agricultural Scientists: Indole-3-acetic acid is the compound of choice for studying auxin-mediated processes. Its C-3 substitution is non-negotiable for interacting with the canonical plant auxin signaling pathway. N-1 substituted analogues should be considered biologically inactive in this context.
-
For Drug Development Professionals: The N-1 position of the indole ring is a prime target for modification to create novel therapeutic agents. Compounds like 4-[(1H-indol-1-ylacetyl)amino]butanoic acid should be completely disregarded for plant-related applications and instead be directed into a pipeline for pharmacological screening against mammalian targets. This highlights the potential of the indole scaffold to generate diverse biological activities through strategic synthetic modifications.
Ultimately, a researcher's choice between these two molecules must be guided by the biological system under investigation. Understanding their fundamental structural and mechanistic differences is key to designing meaningful experiments and avoiding the misapplication of these distinct chemical entities.
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Auxins: History, Bioassay, Function, Uses, Topics. Careers360. [Link]
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Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]
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Rapid Bioassay for Auxin. ResearchGate. [Link]
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BIOASSAYS FOR THE DETECTION OF AUXIN AND CYTOKININ ACTIVITY. Intra Radice. [Link]
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Indole-3-acetic acid – Knowledge and References. Taylor & Francis Online. [Link]
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Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science. [Link]
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Rational design of an indolebutanoic acid derivative as a novel aldose reductase inhibitor based on docking and 3D QSAR studies of phenethylamine derivatives. PubMed. [Link]
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Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]
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Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. [Link]
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Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. [Link]
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4-(1-methyl-1H-indol-3-yl)butanoic acid. PubChem. [Link]
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ANALYSIS OF THE DEPENDENCE «STRUCTURE-ANTIAMNESTIC ACTION» IN A SERIES OF NEW DERIVATIVES OF 4-AMINOBUTANOIC ACID. Mishchenko O. [Link]
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4-IODOBUTANOIC ACID. precisionFDA. [Link]
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4-(4-Aminophenyl)butanoic acid. PubChem. [Link]
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Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. Scilit. [Link]
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A Senior Application Scientist's Guide to Purity Validation of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid: A Comparative Analysis Centered on Elemental Analysis
In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a novel compound like 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, establishing a robust purity profile is a critical early-stage gatekeeper. The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can profoundly influence toxicological and pharmacological outcomes.[1][2][3]
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. While we will explore powerful chromatographic and spectroscopic methods, our focus begins with a foundational technique: Elemental Analysis (EA) . Often perceived as a simple confirmation of structure, EA is, in fact, a powerful, absolute method for assessing purity against the most fundamental property of a molecule—its elemental composition.
The Foundational Check: Elemental Analysis
Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[4][5] Its power lies in its directness; it doesn't rely on comparison to a reference standard but rather on the fundamental stoichiometry of the molecule. For 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, the process provides a quantitative measure of its bulk purity.
Theoretical Composition: The Unimpeachable Benchmark
Before any analysis, we must establish the theoretical elemental composition from the compound's molecular formula. This calculation serves as our gold standard.
Molecular Formula: C₁₄H₁₆N₂O₃
Molecular Weight: 276.29 g/mol
Table 1: Theoretical Elemental Composition of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 60.86% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.84% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.14% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.37% |
A synthesized batch of C₁₄H₁₆N₂O₃ is considered pure if the experimental values for C, H, and N align with these theoretical percentages, typically within a ±0.4% tolerance. The oxygen content is often determined by difference, though direct measurement is also possible.[6]
Experimental Protocol: Combustion Analysis
The most common method for determining C, H, and N content is combustion analysis.[5][6][7] This process involves the complete, high-temperature combustion of the sample in an oxygen-rich environment.
Instrumentation: A modern CHNS/O Elemental Analyzer.
Principle of Operation: The core principle relies on the Pregl-Dumas method, where a small, precisely weighed sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.[4] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and measured by a thermal conductivity detector (TCD).
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Hygroscopic samples will show artificially low C/N values and a high H value. Use a drying oven or desiccator as needed.
-
Using a microbalance, accurately weigh 1-3 mg of the 4-[(1H-indol-1-ylacetyl)amino]butanoic acid sample into a tin or silver capsule.
-
Causality Check: A precise weight is critical because the final percentages are calculated directly from this initial mass. The capsule facilitates complete combustion.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This creates a calibration curve that correlates the detector signal to a specific elemental mass.
-
Trustworthiness Check: Calibration ensures the instrument's response is accurate and linear, forming the basis of a self-validating system.
-
-
Combustion and Reduction:
-
The encapsulated sample is dropped into a high-temperature combustion furnace (~950°C) rich in oxygen.
-
The resulting gases (CO₂, H₂O, and nitrogen oxides like NOₓ) are swept by a helium carrier gas through a reduction tube (containing copper at ~650°C) to convert any NOₓ into N₂.
-
Causality Check: The reduction step is crucial for accurate nitrogen determination, as the TCD measures total N₂.
-
-
Separation and Detection:
-
The gas mixture (He, CO₂, H₂O, N₂) passes through a series of traps or a gas chromatography column to separate the components.
-
Each gas then flows through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas caused by the analyte gas, generating a signal proportional to the gas concentration.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentage of C, H, and N.
-
Compare the experimental results to the theoretical values in Table 1. A deviation of ≤0.4% is generally accepted for a pure compound.
-
A Comparative Framework: Situating Elemental Analysis Among Orthogonal Techniques
While elemental analysis provides an excellent measure of bulk purity, it cannot detect impurities with a similar elemental composition to the parent compound (e.g., isomers) and offers no insight into the number or structure of individual impurities.[8] Therefore, a comprehensive purity validation strategy must employ orthogonal methods—techniques that measure different chemical properties. The combination of these methods provides a holistic and trustworthy purity profile.[9]
Workflow for Comprehensive Purity Validation
Caption: Workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis.[10][11] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For our compound, a reversed-phase HPLC method (e.g., using a C18 column) would be standard.
-
Information Provided: HPLC with UV detection provides the relative abundance of all UV-active components. Purity is typically reported as the area percentage of the main peak relative to the total peak area. It excels at detecting and quantifying non-volatile organic impurities.[8][12]
-
Expertise & Causality: The choice of mobile phase, gradient, and column chemistry is critical and must be optimized to ensure separation of the main peak from all potential impurities, including starting materials and by-products.[13] A forced degradation study is often performed to prove the method is "stability-indicating," meaning it can separate the API from its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[12][14] As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is measured.
-
Information Provided: This technique is unparalleled for impurity identification.[15] It provides the molecular weight of each impurity, which is critical for proposing potential structures. High-resolution MS can even help determine the elemental formula of an impurity.[15]
-
Expertise & Causality: While HPLC-UV might show an unknown peak at 0.1%, LC-MS can tell you that the peak has a molecular weight corresponding to a potential de-acetylated or hydrolyzed version of the parent compound, providing actionable information for process chemists to optimize the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[16][17] It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule.
-
Information Provided: NMR confirms the identity and structure of the main component. Crucially, quantitative NMR (qNMR) can determine the absolute purity (on a molar basis) of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[18][19] It is particularly adept at identifying and quantifying isomeric impurities that may co-elute in HPLC.[20]
-
Expertise & Causality: Unlike chromatographic methods that provide relative purity, qNMR offers an absolute measurement, making it a primary or orthogonal method for certifying reference standards. The choice of a suitable internal standard (with non-overlapping peaks) and relaxation delays is critical for accurate quantification.[19]
Comparative Summary
Table 2: Comparison of Analytical Techniques for Purity Validation
| Parameter | Elemental Analysis (EA) | HPLC-UV | LC-MS | Quantitative NMR (qNMR) |
| Principle | Combustion and measurement of resulting elemental gases.[6][21] | Differential partitioning between mobile and stationary phases.[22] | HPLC separation followed by mass-to-charge ratio measurement.[10] | Nuclear spin resonance in a magnetic field; signal intensity is proportional to the number of nuclei.[20] |
| Information | Bulk elemental composition (%C, H, N); confirms empirical formula. | Chromatographic purity (area %); detects number of impurities.[12] | Molecular weight of impurities; aids in structural elucidation.[14] | Absolute molar purity; structural confirmation; detects isomeric impurities.[16][18] |
| Strengths | Absolute method; no specific reference standard needed; high precision for bulk purity. | Robust and widely used; excellent for quantifying known and unknown impurities.[13] | High sensitivity and specificity for impurity identification.[15][23] | Provides structural and quantitative data simultaneously; non-destructive.[18][20] |
| Limitations | Does not detect individual impurities (especially isomers); provides no structural information on impurities. | Requires a reference standard for identity confirmation; relative quantification. | Quantification can be complex; response can vary between compounds. | Lower sensitivity than MS; requires a high-purity internal standard for quantification. |
| Best For | Confirming the empirical formula and overall stoichiometry of a new chemical entity. | Routine quality control; quantifying process-related impurities and degradation products. | Identifying and characterizing unknown impurities found during HPLC analysis. | Certifying reference materials; absolute purity determination; resolving structural/isomeric questions. |
Conclusion: An Integrated, Self-Validating Approach
Validating the purity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid cannot be accomplished with a single technique. While powerful methods like LC-MS and qNMR provide exquisite detail about impurity identity and quantity, Elemental Analysis remains the essential starting point. It provides the foundational, absolute confirmation that the bulk of the material conforms to the expected empirical formula.
A logical, self-validating workflow begins with elemental analysis. If the experimental %C, %H, and %N values are within ±0.4% of the theoretical values, it provides high confidence in the material's bulk integrity. HPLC-UV analysis then provides the detailed impurity profile, quantifying the minor components. Any significant unknown peaks (>0.1%) should be investigated by LC-MS to determine their molecular weight and propose a structure. Finally, qNMR can be employed to provide an orthogonal, absolute purity value that corroborates the chromatographic data and confirms the molecular structure.
By integrating these orthogonal techniques, researchers and drug development professionals can build a scientifically sound, trustworthy, and comprehensive purity profile, ensuring the quality and safety of the materials advancing through the development pipeline.
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . IJRAR.org. Available from: [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Agilent. Available from: [Link]
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Small Molecule Analysis Testing: HPLC vs GC . Brewer Science. Available from: [Link]
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A Look at Elemental Analysis for Organic Compounds . AZoM. Available from: [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products . Veeprho. Available from: [Link]
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Purity Assay (Pharmaceutical Testing) . Pathogenia. Available from: [Link]
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Beyond structural elucidation, introduction to qNMR – Part I . Nanalysis. Available from: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . ACS Publications. Available from: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Springer. Available from: [Link]
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A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS . IJCRT.org. Available from: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . alwsci. Available from: [Link]
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A Comparative Guide to Reference Standards for the Analysis of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid
A Senior Application Scientist's Guide to Establishing and Qualifying an In-House Reference Standard in the Absence of Commercially Available Certified Reference Materials
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true in the characterization of novel compounds where the availability of certified reference materials (CRMs) can be limited. This guide addresses the analytical challenges surrounding 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, a molecule of interest for which no commercial CRM is readily available.
This document serves as a comprehensive, experience-driven manual for researchers, scientists, and drug development professionals. It provides a strategic approach to the synthesis, purification, and rigorous characterization of an in-house reference standard for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. Furthermore, it outlines a robust High-Performance Liquid Chromatography (HPLC) method for its analysis and details a validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Challenge: Absence of a Certified Reference Standard
A thorough search of prominent suppliers of certified reference materials reveals a critical gap: the lack of a commercially available, certified standard for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. This absence necessitates the establishment of a well-characterized in-house reference material to ensure the accuracy and consistency of analytical measurements. The qualification of an in-house standard is a multi-step process that requires meticulous attention to detail, from synthesis and purification to comprehensive characterization.
Strategy for In-House Reference Standard Qualification
The qualification of an in-house reference standard is a systematic process designed to establish its identity, purity, and other critical quality attributes with a high degree of confidence. The following sections detail the key stages of this process.
Synthesis and Purification
The synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid can be approached through several synthetic routes, with a common method involving the coupling of 1H-indol-1-ylacetic acid and 4-aminobutanoic acid (GABA).
Synthetic Pathway:
Caption: Proposed synthetic route for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Following synthesis, the crude product will likely contain unreacted starting materials, coupling reagents, and by-products. Purification is therefore a critical step. Column chromatography is a highly effective technique for this purpose.[5]
Purification Protocol:
A detailed protocol for the purification of indole derivatives using column chromatography can be found in the technical support center by Benchchem.[5] The selection of the stationary phase (e.g., silica gel) and a suitable mobile phase system (e.g., a gradient of hexane and ethyl acetate) is crucial for achieving high purity.[5]
Characterization of the In-House Standard
Once purified, the candidate reference material must be extensively characterized to confirm its identity and determine its purity. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity. | Spectra consistent with the proposed structure of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the target molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak with a purity of ≥98%.[6] |
| Elemental Analysis (CHN) | Determination of the elemental composition. | Experimental percentages of Carbon, Hydrogen, and Nitrogen that are in close agreement with the theoretical values. |
Comparative Framework: Utilizing Commercially Available Certified Reference Materials
While a direct CRM for the target analyte is unavailable, CRMs for structurally related compounds can serve as invaluable tools for system suitability testing and as benchmarks for analytical method performance.
| Compound | CAS Number | Supplier Example | Relevance |
| Indole-3-acetic acid | 87-51-4 | MilliporeSigma (PESTANAL®)[6], CRM LABSTANDARD[7] | A key precursor and structurally related indole derivative. Useful for verifying chromatographic system performance for indole-containing molecules. |
| Indole-3-butyric acid | 133-32-4 | LGC Standards[8], Sigma-Aldrich, TargetMol[9] | A closely related indole derivative with a butanoic acid side chain. Can be used to assess the chromatographic separation of similar compounds. |
| 4-Aminobutanoic acid (GABA) | 56-12-2 | MilliporeSigma (TraceCERT®), TCI AMERICA, APExBIO[10] | A key precursor and a primary amine-containing carboxylic acid. Useful for developing derivatization and detection methods for the amino acid moiety. |
High-Performance Liquid Chromatography (HPLC) Method for Analysis
A robust and reliable HPLC method is essential for the routine analysis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. The following method is proposed as a starting point for method development and validation.
Proposed HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method leverages the hydrophobicity of the indole moiety for retention on a C18 column and the UV absorbance of the indole ring for detection.[11][12][13]
Analytical Method Validation Protocol
The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][14]
Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][14] This can be demonstrated by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of test results obtained by the method to the true value.[14] This can be determined by applying the method to a sample of known purity (the in-house reference standard) or by spiking a placebo with known amounts of the analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Potential Impurities and Their Control
During the synthesis and storage of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, several impurities may arise. It is crucial to identify and control these impurities to ensure the quality and safety of the compound.
Potential Process-Related Impurities:
-
Unreacted 1H-indol-1-ylacetic acid.
-
Unreacted 4-aminobutanoic acid (GABA).
-
By-products from the coupling reaction.
-
Residual solvents.
Potential Degradation Products:
-
Hydrolysis products of the amide bond.
-
Oxidative degradation products of the indole ring.
The validated HPLC method should be capable of separating these potential impurities from the main compound.
Conclusion
The absence of a commercially available certified reference material for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid presents a significant analytical challenge. However, by adopting a systematic and rigorous approach to the synthesis, purification, and characterization of an in-house reference standard, researchers can establish a reliable benchmark for their analytical work. The proposed HPLC method, coupled with a comprehensive validation protocol based on ICH guidelines, provides a robust framework for the accurate and precise analysis of this compound. The use of certified reference materials for structurally related compounds further strengthens the analytical strategy by providing benchmarks for system suitability and method performance. This guide empowers researchers to navigate the complexities of reference standard qualification and ensure the integrity of their scientific data.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4]
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Gong, F., et al. (2012). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PLoS ONE, 7(10), e48038. [Link][11]
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Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-35. [Link][14]
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Sultana, N., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link][12][15]
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Kumar, A., et al. (2024). Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid. Journal of Laboratory Physicians. [Link][13]
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Sultana, N., et al. (2025). Novel Indole–Thiazole Derivative Containing a p -Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link][15]
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EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
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Singh, A., & Sharma, P. K. (2014). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 4(4), 163-169. [Link][3]
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Keppell, B. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link][1]
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Duchefa Biochemie. (n.d.). Indole-3-acetic acid (IAA). [Link][16]
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Duchefa Biochemie. (n.d.). Indole-3-butyric acid (IBA). [Link][17]
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Khan, I., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][19]
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Al-Tel, T. H., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 863. [Link][20]
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Reddy, G. O., et al. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 499-507. [Link]
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Wang, Y., et al. (2025). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. [Link][21]
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A Comparative Guide to the Synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid: An Evaluation of Reproducibility and Practicality
In the landscape of drug discovery and development, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. This guide provides an in-depth comparison of common synthetic methodologies for obtaining 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, a compound of interest for researchers in various therapeutic areas. We will delve into the practical aspects of two primary synthetic routes: the carbodiimide-mediated coupling and the acid chloride method. This analysis is grounded in established chemical principles and aims to equip researchers with the knowledge to select the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and the potential for side reactions.
Introduction to 4-[(1H-indol-1-ylacetyl)amino]butanoic Acid
4-[(1H-indol-1-ylacetyl)amino]butanoic acid, also known as indole-1-acetyl-GABA, is a molecule that conjugates indole-1-acetic acid with gamma-aminobutyric acid (GABA). The indole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, is a key molecule in neuroscience research. The combination of these two entities presents a compound with potential applications in modulating neurological pathways. The reliable synthesis of this molecule is therefore a critical step for its further investigation.
Key Synthetic Strategies: A Head-to-Head Comparison
The formation of the amide bond between indole-1-acetic acid and 4-aminobutanoic acid is the central challenge in the synthesis of the target molecule. This guide will focus on two of the most prevalent methods for amide bond formation:
-
Carbodiimide-Mediated Coupling: This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), to activate the carboxylic acid for nucleophilic attack by the amine.
-
Acid Chloride Method: This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Below, we will explore the theoretical underpinnings, provide detailed experimental protocols, and discuss the reproducibility of each method.
Method 1: Carbodiimide-Mediated Coupling
Carbodiimide coupling is a widely used method for amide bond formation due to its mild reaction conditions and broad functional group tolerance.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1]
Reaction Workflow
Caption: Workflow for Carbodiimide-Mediated Synthesis.
Experimental Protocol
Materials:
-
Indole-1-acetic acid (1.0 eq)
-
4-Aminobutanoic acid (GABA) (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)[1]
-
1-Hydroxybenzotriazole (HOBt) (1.0-1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (if starting with GABA salt)
-
1N HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve indole-1-acetic acid and HOBt in anhydrous DMF or DCM.
-
Add 4-aminobutanoic acid to the solution. If using a salt form of GABA, add DIPEA to neutralize it.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Reproducibility and Challenges
-
Side Reactions: A significant challenge in the acylation of indole derivatives is the potential for C3-acylation of the indole ring, although N-acylation is generally favored under these conditions.[2] The use of HOBt can help to suppress some side reactions.[3]
-
Byproduct Removal: A major advantage of using EDC is that its urea byproduct is water-soluble, facilitating its removal during the aqueous workup.[1] This is a significant improvement over DCC, which produces a poorly soluble dicyclohexylurea that requires filtration.
-
Racemization: While not a concern for this specific synthesis, it is important to note that carbodiimide-mediated couplings can sometimes lead to racemization if the carboxylic acid has a chiral center alpha to the carboxyl group. The addition of HOBt is known to minimize this risk.[3]
-
Moisture Sensitivity: EDC is moisture-sensitive and should be handled under anhydrous conditions to prevent its deactivation.[4]
Method 2: The Acid Chloride Method
The acid chloride method is a more traditional and often more vigorous approach to amide bond formation. It involves the conversion of the carboxylic acid to the highly reactive acyl chloride, which readily reacts with amines.[5]
Reaction Workflow
Caption: Workflow for the Acid Chloride Synthesis Method.
Experimental Protocol
Materials:
-
Indole-1-acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)[6]
-
Anhydrous Dichloromethane (DCM) or Toluene
-
4-Aminobutanoic acid (GABA) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)
-
1N HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of Indole-1-acetyl chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve indole-1-acetic acid in anhydrous DCM or toluene.
-
Slowly add thionyl chloride to the solution at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude indole-1-acetyl chloride is typically used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve 4-aminobutanoic acid in anhydrous DCM and add triethylamine or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude indole-1-acetyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reproducibility and Challenges
-
Harsh Conditions: The use of thionyl chloride involves corrosive and hazardous reagents and the generation of acidic gases, requiring careful handling in a well-ventilated fume hood.[6] The indole ring can be sensitive to strongly acidic conditions, potentially leading to side reactions or degradation.
-
Acyl Chloride Instability: The intermediate acyl chloride of indole-1-acetic acid may be unstable and is typically used immediately without isolation and full characterization.[2]
-
Stoichiometry of Base: A sufficient amount of base is crucial in the second step to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[8]
-
Purification: The workup and purification can be more challenging due to the presence of inorganic salts and potential byproducts from the degradation of the indole moiety.
Comparative Analysis and Data Summary
| Parameter | Carbodiimide-Mediated Coupling (EDC/HOBt) | Acid Chloride Method |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsher (refluxing SOCl₂) |
| Reagent Handling | Relatively safe, though EDC is moisture-sensitive | Hazardous (corrosive SOCl₂, HCl gas evolution) |
| Byproducts | Water-soluble urea (with EDC) | Inorganic salts, SO₂ gas |
| Potential Side Reactions | C3-acylation of indole, N-acylurea formation | Indole ring degradation under acidic conditions |
| Reproducibility | Generally high with careful control of moisture | Can be variable due to acyl chloride instability |
| Yield | Moderate to high | Often high, but can be compromised by side reactions |
| Purification | Generally straightforward | Can be more complex |
Characterization of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
To ensure the successful synthesis and purity of the final product, a combination of analytical techniques should be employed. While specific data for the target molecule is not widely published, based on the structures of the starting materials and related compounds, the following characterizations would be expected:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the indole ring protons, the methylene protons of the acetyl group, and the aliphatic protons of the GABA moiety. The amide proton would likely appear as a triplet coupled to the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic carbons of the indole ring and the aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product.
Conclusion and Recommendations
Both the carbodiimide-mediated coupling and the acid chloride method are viable routes for the synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid. However, they present a clear trade-off between reaction conditions and reagent reactivity.
For most laboratory-scale syntheses, especially when working with sensitive substrates or when ease of purification is a priority, the carbodiimide-mediated coupling using EDC and HOBt is the recommended method . Its mild conditions, the water-solubility of its byproduct, and its generally high reproducibility make it a more practical and reliable choice for researchers.
The acid chloride method , while capable of providing high yields, carries a greater risk of side reactions due to the harsh conditions and the instability of the intermediate. It may be considered when the carbodiimide method fails or for specific large-scale applications where cost is a primary driver and the necessary safety precautions can be rigorously implemented.
Ultimately, the choice of method will depend on the specific requirements of the research, including the scale of the synthesis, the purity required for subsequent applications, and the available laboratory infrastructure. By carefully considering the factors outlined in this guide, researchers can make an informed decision to achieve a reproducible and efficient synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
References
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New GABA amides activating GABAA-receptors. PMC.[3]
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The reaction between ethanoyl chloride and ethylamine. Chemistry LibreTexts.[5]
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Reaction of Acetic Acid with Thionyl Chloride. Filo.[7]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PMC.[2]
-
the reaction of acyl chlorides with ammonia and primary amines. Chemguide.[8]
-
A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis. Benchchem.[1]
-
EDC-HCl Protocol and Product Information Sheet. ProteoChem.[4]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts.[6]
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Gyros Protein Technologies.
-
Intracellular chloride concentration influences the GABAA receptor subunit composition. PubMed.[9]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[10]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[11]
- A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
- Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orient
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- 11. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to Confirmatory Assays for Novel Ligand-Receptor Interactions: A Case Study with 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
For researchers and drug development professionals, the identification and characterization of a novel bioactive small molecule is a pivotal moment. The journey from a promising hit compound to a well-understood lead requires rigorous validation of its interaction with its biological target. This guide provides an in-depth comparison of key confirmatory assays for receptor binding, using the hypothetical novel compound, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, as a case study. We will delve into the principles, protocols, and practical considerations of three gold-standard techniques: Radioligand Binding Assays, Fluorescence Polarization Assays, and Surface Plasmon Resonance.
The Challenge: Characterizing a Novel Ligand-Receptor Interaction
The compound 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, a synthetic molecule, presents a common challenge in drug discovery: elucidating its specific biological target and quantifying its binding affinity. While its structural motifs, an indole core and a butanoic acid chain, are found in various bioactive molecules, its unique combination necessitates a de novo characterization of its receptor binding profile.[1][2][3][4] The choice of a confirmatory assay is critical and depends on several factors including the nature of the receptor, the availability of reagents, and the specific questions being asked (e.g., equilibrium binding, kinetics, or high-throughput screening).
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays have long been considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and precision.[5][6] These assays rely on the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope like ³H or ¹²⁵I) that binds to the target receptor.[5] The principle is straightforward: the radioligand is incubated with a preparation containing the receptor (e.g., cell membranes), and the amount of bound radioactivity is measured.[5][7]
Causality Behind Experimental Choices
The choice of isotope, membrane preparation, and incubation conditions are all critical for a successful assay. Tritium (³H) is often preferred for its long half-life and safety profile, while ¹²⁵I offers higher specific activity, leading to greater sensitivity.[5] Using isolated cell membranes expressing the target receptor is a common practice that enriches the target and reduces non-specific binding.[5][8] Incubation times and temperatures are optimized to ensure that the binding reaction reaches equilibrium.[9][10]
Self-Validating System
A key aspect of a robust radioligand binding assay is the determination of non-specific binding. This is achieved by including a high concentration of an unlabeled competing ligand in a parallel set of experiments. This "cold" ligand saturates the specific binding sites on the receptor, so any remaining bound radioactivity is considered non-specific.[10] Subtracting the non-specific binding from the total binding yields the specific binding, which is the true measure of the ligand's interaction with its target.
Comparative Overview: Radioligand Binding Assays
| Feature | Description |
| Principle | Measures the binding of a radiolabeled ligand to a receptor. |
| Advantages | High sensitivity, precise quantification of affinity (Kd) and receptor density (Bmax), not susceptible to interference from colored or fluorescent compounds.[5][6] |
| Disadvantages | Requires handling of radioactive materials, waste disposal concerns, labor-intensive filtration steps, not real-time.[5][7] |
| Throughput | Moderate, can be automated for higher throughput.[6][7] |
| Cost | Moderate to high, depending on the cost of the radioligand and scintillation counting equipment. |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Prepare Receptor Membranes: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[9] Resuspend the membrane pellet in a suitable binding buffer.[9]
-
Set up Assay Plates: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., 4-[(1H-indol-1-ylacetyl)amino]butanoic acid).[9]
-
Determine Non-Specific Binding: In a separate set of wells, add the binding buffer, the radioligand, and a saturating concentration of a known high-affinity unlabeled ligand.
-
Initiate Binding: Add the receptor membrane preparation to all wells to start the binding reaction.[9]
-
Incubate: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Terminate Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.[9]
-
Wash: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Measure Radioactivity: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Fluorescence Polarization (FP) Assays: A Homogeneous Alternative
Fluorescence Polarization (FP) is a versatile, homogeneous assay format that is well-suited for high-throughput screening (HTS) and for studying receptor-ligand interactions in solution.[11][12] The principle of FP is based on the rotational speed of a fluorescently labeled molecule.[13] A small fluorescent ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.[13][14] When this tracer binds to a larger receptor molecule, its rotation slows down, and the emitted light remains polarized.[13][14]
Causality Behind Experimental Choices
The key to a successful FP assay is the design of the fluorescent tracer. The tracer should be small enough to exhibit a significant change in polarization upon binding to the much larger receptor.[12][15] The choice of fluorophore is also important; it should have a high quantum yield and be photostable. The assay is performed in a homogeneous format, meaning there are no separation steps, which simplifies the workflow and makes it amenable to automation.[11][14]
Self-Validating System
The robustness of an FP assay is validated by establishing a good assay window, which is the difference in polarization between the free and bound tracer.[15] A large assay window ensures a high signal-to-noise ratio. Additionally, control experiments are performed to ensure that the test compounds do not interfere with the fluorescence signal (e.g., autofluorescence or quenching).
Comparative Overview: Fluorescence Polarization Assays
| Feature | Description |
| Principle | Measures the change in polarization of a fluorescently labeled ligand upon binding to a receptor.[12][13] |
| Advantages | Homogeneous (no wash steps), rapid, suitable for HTS, real-time measurements are possible.[11][14] |
| Disadvantages | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds, less sensitive than radioligand assays for low-affinity interactions.[12] |
| Throughput | High.[11] |
| Cost | Low to moderate, depending on the cost of the fluorescent tracer and the plate reader. |
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow of a competitive fluorescence polarization assay.
Detailed Protocol: Competitive Fluorescence Polarization Assay
-
Reagent Preparation: Prepare solutions of the receptor, the fluorescently labeled tracer, and the unlabeled test compound (4-[(1H-indol-1-ylacetyl)amino]butanoic acid) in a suitable assay buffer.
-
Assay Plate Setup: In a low-binding microplate, add the assay buffer, a fixed concentration of the fluorescent tracer, and varying concentrations of the test compound.
-
Control Wells: Include wells with only the tracer (for minimum polarization) and wells with the tracer and a saturating concentration of the receptor (for maximum polarization).
-
Initiate Reaction: Add the receptor solution to all wells except the minimum polarization controls.
-
Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Read Plate: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration and fit the data to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR): Label-Free, Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that allows for the real-time monitoring of biomolecular interactions.[16][17][18] The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip.[17][18] In a typical experiment, the receptor is immobilized on the sensor chip, and a solution containing the ligand (analyte) is flowed over the surface.[17] The binding of the ligand to the receptor causes a change in the refractive index, which is detected as a change in the SPR signal.[17]
Causality Behind Experimental Choices
The choice of immobilization chemistry is crucial for a successful SPR experiment. The receptor should be immobilized in a way that preserves its native conformation and binding activity. Various immobilization strategies are available, including amine coupling, thiol coupling, and affinity capture. The flow rate and injection time of the analyte are optimized to obtain high-quality kinetic data.
Self-Validating System
SPR provides a self-validating system through the real-time monitoring of the entire binding event, from association to dissociation. The shape of the sensorgram (a plot of the SPR signal versus time) provides qualitative information about the binding kinetics. A good fit of the data to a suitable binding model (e.g., 1:1 Langmuir binding) provides confidence in the determined kinetic parameters (ka, kd) and affinity (KD).[18]
Comparative Overview: Surface Plasmon Resonance
| Feature | Description |
| Principle | Measures changes in the refractive index at a sensor surface upon molecular binding.[17][18] |
| Advantages | Label-free, real-time kinetic data (association and dissociation rates), requires small sample volumes, high sensitivity.[16][17] |
| Disadvantages | Requires specialized and expensive instrumentation, immobilization of the receptor can be challenging, potential for mass transport limitations. |
| Throughput | Moderate to high, depending on the instrument. |
| Cost | High initial investment for the instrument, moderate running costs. |
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: Surface Plasmon Resonance Kinetic Analysis
-
Sensor Chip Preparation: Select an appropriate sensor chip and activate the surface for receptor immobilization.
-
Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the test compound (4-[(1H-indol-1-ylacetyl)amino]butanoic acid) in running buffer.
-
Kinetic Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of the test compound and monitor the association phase.
-
Switch back to running buffer and monitor the dissociation phase.
-
Regenerate the sensor surface if necessary to remove the bound analyte.
-
Repeat the injection and dissociation steps for each concentration of the test compound.
-
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion: Selecting the Right Tool for the Job
The choice of a confirmatory assay for a novel compound like 4-[(1H-indol-1-ylacetyl)amino]butanoic acid depends on the specific research goals.
-
For definitive affinity determination and validation of a primary screen , the Radioligand Binding Assay remains the gold standard, offering unparalleled sensitivity and precision.
-
For high-throughput screening of compound libraries or when a homogeneous assay is desired , Fluorescence Polarization is an excellent choice, providing rapid and cost-effective results.
-
For detailed mechanistic studies requiring real-time kinetic information , Surface Plasmon Resonance is the most powerful technique, offering label-free analysis of binding and dissociation rates.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can design a robust experimental strategy to confidently characterize the receptor binding of any novel small molecule, paving the way for further drug development.
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Key amino acids alter activity and trafficking of a well-conserved olfactory receptor. (n.d.). bioRxiv. Retrieved March 3, 2026, from [Link]
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Definitive Guide to the Safe Disposal of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
Pre-Disposal Assessment: Understanding the Compound
Given the absence of a dedicated SDS for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, a conservative approach based on the known properties of its structural analogs is necessary. Structurally related compounds include indole-3-acetic acid, a plant growth regulator, and 4-aminobutanoic acid. While some related compounds are not considered highly hazardous, others can be irritants or toxic if swallowed[1][2]. Therefore, it is prudent to handle 4-[(1H-indol-1-ylacetyl)amino]butanoic acid with standard personal protective equipment (PPE).
Immediate Safety and Handling Precautions:
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols[3][4].
The Core Principle: Segregation and Classification
The foundational step in proper chemical waste management is accurate classification and segregation[5]. Improperly mixed chemicals can lead to dangerous reactions[6].
Classification:
Based on its structure, 4-[(1H-indol-1-ylacetyl)amino]butanoic acid should be treated as a non-halogenated organic solid waste . It is crucial to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) based on the four key characteristics: ignitability, corrosivity, reactivity, and toxicity[7][8]. While not explicitly listed, the potential for biological activity warrants treating it as chemical waste that should not enter regular waste streams or sewer systems[5][8].
Segregation:
-
Solid Waste: All solid waste contaminated with 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, including weighing papers, contaminated gloves, and pipette tips, must be collected separately from liquid waste and general laboratory trash[9].
-
Incompatible Chemicals: Ensure that this waste stream is not mixed with incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent unforeseen reactions[6][10].
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection, storage, and disposal of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid waste.
Step 1: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the solid waste[5][7][9]. The container should be in good condition and have a secure, tight-fitting lid to prevent spills and the release of vapors[7][11].
-
Capacity Limit: Do not fill the waste container beyond 90% of its capacity to allow for expansion and to prevent spillage during handling and transport[4].
Step 2: Labeling
-
Clear and Accurate Labeling: Proper labeling is a critical safety and regulatory requirement[5]. The label must be securely affixed to the container and include the following information[7][11][12]:
-
The full chemical name: "4-[(1H-indol-1-ylacetyl)amino]butanoic acid". Avoid using abbreviations or chemical formulas[7][11].
-
The concentration or an estimated percentage of the compound in the waste.
-
The date when waste was first added to the container (accumulation start date)[13].
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care")[4].
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA)[11][12]. This area must be under the control of the laboratory personnel generating the waste[11].
-
Storage Conditions: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals[4][5].
-
Secondary Containment: It is best practice to place waste containers in secondary containment bins to mitigate the impact of any potential leaks[10].
-
Regular Inspections: Weekly inspections of the SAA are recommended to check for leaks and ensure proper container management[11].
Step 4: Disposal and Removal
-
Professional Disposal: The disposal of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid must be handled by an approved and licensed hazardous waste disposal company[4][5]. Never dispose of this chemical down the drain or in the regular trash[4][5][8].
-
Institutional Protocols: Adhere to your institution's specific procedures for chemical waste pickup. This typically involves completing a chemical waste pickup form and coordinating with your Environmental Health & Safety (EH&S) office[11][14].
-
Empty Containers: Empty containers that held 4-[(1H-indol-1-ylacetyl)amino]butanoic acid should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so). The rinsate should be collected as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies[9][14].
Workflow for Proper Disposal
The following diagram illustrates the key stages in the disposal process for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
Caption: Disposal Workflow for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | ≤ 90% | To prevent spills and allow for vapor expansion[4]. |
| On-Site Storage Time | Varies by institution and regulations | To comply with local and federal hazardous waste accumulation rules[12]. |
| pH of Aqueous Waste (if applicable) | Neutral (if permissible for drain disposal) | To prevent damage to plumbing; however, drain disposal is not recommended for this compound. |
By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, thereby upholding the principles of laboratory safety and environmental stewardship. Always consult your institution's specific safety and waste disposal protocols.
References
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Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
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Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
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Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
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(R)-3-Aminobutanoic acid Safety Data Sheet. (2018, August 20). Retrieved from [Link]
-
4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid. (2025, September 24). Chemsrc. Retrieved from [Link]
-
4-[(1r,2r)-2-{[(5-Fluoro-1h-Indol-2-Yl)carbonyl]amino}-2,3-Dihydro-1h-Inden-1-Yl]butanoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(1-methyl-1H-indol-3-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Retrieved from [Link]
-
4-(1H-indol-3-yl)butan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]
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Indolylacetic acid. (2025, November 28). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]
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Draft Evaluation Statement - C4 and C5 alkanoic acids. (2025, March 31). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
-
4-(7-amino-5-ethyl(1,2,4) triazolo(1,5-a)pyrimidin-6-yl) butanoic acid. (2023, January 6). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]
-
Partial Purification and Characterization of Indol-3-Ylacetylglucosemyo-Inositol Indol-3-Ylacetyltransferase (Indoleacetic Acid-Inositol Synthase). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI. Retrieved from [Link]
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Comprehensive Safety and Operational Protocol for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
As research into novel indole-amide derivatives accelerates across drug development, standardizing laboratory safety protocols is critical to ensuring both personnel protection and experimental integrity. Handling 4-[(1H-indol-1-ylacetyl)amino]butanoic acid requires a nuanced approach. This compound features a lipophilic indole core linked via an amide bond to a hydrophilic carboxylic acid tail. This amphiphilic structure presents specific handling challenges, particularly regarding aerosolization in its dry state and transdermal penetration when solvated.
This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.
Chemical Hazard Profile & Mechanistic Rationale
Before selecting PPE, it is essential to understand why specific protections are necessary. The hazards of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid shift dramatically depending on its physical state:
-
Dry Powder State: The carboxylic acid moiety can cause mild to moderate irritation of the respiratory tract and mucous membranes. Because fine organic powders are highly susceptible to electrostatic dispersion, the primary risk is inhalation.
-
Solvated State (DMSO/DMF): In biological assays, this compound is frequently dissolved in dimethyl sulfoxide (DMSO). DMSO is a potent permeation enhancer. If a DMSO solution of this amphiphilic compound contacts the skin, the solvent will rapidly carry the active molecule across the stratum corneum and into systemic circulation.
To mitigate these risks, laboratories must adhere to the [1], which mandates the implementation of a Chemical Hygiene Plan (CHP) tailored to the specific hazards of the chemicals in use.
Quantitative Risk and PPE Matrix
Do not rely on a "one-size-fits-all" approach to PPE. The table below summarizes the quantitative thresholds and specific equipment required based on the operational state of the chemical.
Table 1: Quantitative Risk and PPE Matrix for 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
| State | Hazard Profile | Primary PPE | Secondary/Engineering Control | Mechanistic Causality |
| Dry Powder | Inhalation of particulates, mucous membrane irritation | Nitrile gloves (≥4 mil thickness), ANSI Z87.1 Safety goggles | Chemical Fume Hood (Face velocity 80–100 fpm) | Powders easily aerosolize due to static charge. The fume hood's negative pressure captures airborne particulates before they reach the breathing zone. |
| In Solution (DMSO/DMF) | Dermal penetration, systemic absorption | Butyl rubber gloves (≥14 mil thickness) | Splash shield, closed-system transfer | DMSO acts as a transdermal carrier. Standard nitrile degrades rapidly upon contact with DMSO; butyl rubber offers superior chemical resistance. |
| Aqueous Buffer | Low dermal risk, minor eye irritation | Nitrile gloves (≥4 mil thickness), Safety goggles | Standard laboratory bench | The amphiphilic nature reduces skin penetration in purely aqueous environments, safely lowering the barrier requirement. |
Self-Validating Operational Workflows
According to guidelines established in [2], operational safety relies on protocols that force the user to verify safety conditions before proceeding.
Protocol A: Precision Weighing and Dissolution
Self-Validation Check: Before opening the chemical vial, hold a tissue at the base of the fume hood sash. If the tissue is not actively pulled inward, the face velocity is insufficient (<80 fpm). Do not proceed.
-
Static Neutralization: Wipe the exterior of the chemical vial and the analytical balance draft shield with a slightly damp, lint-free wipe.
-
Causality: Indole-based powders often carry a static charge, causing them to "jump" from the spatula. This leads to inaccurate yields and hazardous benchtop contamination.
-
-
Tare and Transfer: Place an anti-static weigh boat on the balance. Using a micro-spatula, transfer the required mass of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid.
-
Causality: Anti-static boats prevent the electrostatic dispersion of the fine carboxylic acid powder, keeping the hazard localized.
-
-
In-Hood Dissolution: Do not transport the dry powder across the lab. Bring the target solvent (e.g., anhydrous DMSO) into the fume hood and add it directly to the weigh boat, or transfer the powder to a pre-tared vial before adding solvent.
-
Causality: Once solvated, the inhalation hazard is neutralized, transitioning the risk profile strictly to dermal exposure.
-
-
Decontamination: Wet a microfiber wipe with 70% ethanol or isopropanol and wipe down the balance and spatulas.
-
Causality: Dry sweeping aerosolizes the chemical. Wet wiping traps the particulates in the solvent matrix for safe disposal.
-
Protocol B: Localized Spill Containment and Decontamination
Self-Validation Check: Inspect the spill area under adequate lighting. If the spill exceeds 50 grams or extends outside the fume hood, evacuate the immediate area and trigger your centralized EHS response.
-
Perimeter Establishment: Surround the spilled powder with absorbent pads lightly dampened with water.
-
Causality: A damp perimeter prevents the outward migration of the powder during cleanup and traps dust.
-
-
Inward Consolidation: Using a disposable scraper, gently push the powder from the edges toward the center.
-
Causality: Working outside-in minimizes the footprint of the contamination zone.
-
-
Chemical Removal: Wipe the consolidated area with a cloth soaked in 70% ethanol.
-
Causality: Ethanol effectively solvates the indole-amide derivative without the aggressive transdermal penetration risks associated with DMSO.
-
Regulatory Disposal Plan
Disposal of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is governed by the EPA’s Resource Conservation and Recovery Act (RCRA) under[3], which outlines standards for generators of hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, wipes) and empty chemical vials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Trace Organics."
-
Liquid Waste: Because the molecular formula of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid (
) lacks halogen atoms (such as fluorine, chlorine, or bromine), its solutions should be routed exclusively to the "Non-Halogenated Organic Solvent Waste" carboy. -
Causality for Segregation: Mixing halogenated and non-halogenated waste significantly increases institutional disposal costs and can lead to dangerous exothermic reactions if incompatible reagents are present in the waste stream.
Visual Workflow Mapping
The following diagram illustrates the critical path for handling this compound, highlighting the transition points where the hazard profile—and consequently, the required PPE—changes.
Workflow for the safe handling, dissolution, and disposal of indole-amide derivatives.
References
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]
-
40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Source: Electronic Code of Federal Regulations (eCFR) / Environmental Protection Agency (EPA) URL:[Link]
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
